molecular formula C25H24O6 B1649371 Kuwanon B CAS No. 62949-78-4

Kuwanon B

Cat. No.: B1649371
CAS No.: 62949-78-4
M. Wt: 420.5 g/mol
InChI Key: GHYDRKXFHRBWGZ-UHFFFAOYSA-N
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Description

Kuwanon B is a member of flavones.
This compound has been reported in Morus alba with data available.
A natural prenylated flavone isolated from the root bark of Morus alba L.;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O6/c1-13(2)5-6-17-23(29)21-18(27)11-14(26)12-20(21)30-24(17)16-7-8-19-15(22(16)28)9-10-25(3,4)31-19/h5,7-12,26-28H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYDRKXFHRBWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801108792
Record name 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
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Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kuwanon B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62949-78-4
Record name 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
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URL https://commonchemistry.cas.org/detail?cas_rn=62949-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801108792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KUWANON B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6G66AGC62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kuwanon B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 - 254 °C
Record name Kuwanon B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Kuwanon B: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon B is a prenylated flavonoid, a class of secondary metabolites known for their diverse and potent biological activities. This document provides an in-depth technical overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This compound, along with other related Kuwanon compounds, is primarily isolated from the root bark of Morus alba L., commonly known as white mulberry.[1]

Natural Sources and Quantification

The principal natural source of this compound is the root bark of Morus alba L. (white mulberry).[1] While a variety of flavonoids are present throughout the mulberry plant, including the leaves and fruits, the root bark is particularly rich in prenylated flavonoids like the Kuwanons.[2][3]

Precise quantitative data for this compound across different Morus species and cultivars is not extensively documented in publicly available literature. However, studies on related Kuwanon compounds provide valuable insights into the expected concentrations and analytical methodologies. For instance, the content of Kuwanon G and Kuwanon H has been quantified in the ethyl acetate (B1210297) fraction of the root bark of different Morus alba cultivars. This data, obtained using Ultra-Performance Liquid Chromatography-Diode Array Detector-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-DAD-QToF/MS), serves as a useful proxy for estimating the potential yield of this compound.[4]

Table 1: Quantitative Analysis of Major Prenylated Flavonoids in the Ethyl Acetate Fraction of Morus alba Root Bark (by Cultivar)

CultivarKuwanon G (mg/g of extract)Kuwanon H (mg/g of extract)Total Prenylated Flavonoids (Kuwanon G + H) (mg/g of extract)
Cheongol173.382.2255.5
CheongilNot specifiedNot specifiedNot specified
DaeshimNot specifiedNot specifiedNot specified
Gwasang2Not specifiedNot specifiedNot specified

Data adapted from a study on the modulatory effects of Kuwanon-rich fractions on the renin–angiotensin system. Note: Specific values for all cultivars were not provided in the source material.

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve a multi-step process encompassing extraction, fractionation, purification, and analysis. The following protocols are generalized from established methods for the isolation of Kuwanon and other flavonoids from Morus alba.

Protocol 1: Extraction and Fractionation
  • Sample Preparation: The root bark of Morus alba is thoroughly washed, air-dried to prevent enzymatic degradation, and ground into a fine powder to increase the surface area for solvent penetration.

  • Extraction:

    • Maceration: The powdered root bark is macerated in 80% methanol (B129727) at room temperature for 72 hours with occasional shaking.

    • Ultrasound-Assisted Extraction (UAE): A known amount of the powdered root bark is placed in an extraction vessel with a suitable solvent (e.g., 70% methanol). The vessel is then placed in an ultrasonic bath. Optimized parameters can include a temperature of 60°C for 30 minutes.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a less polar flavonoid, is typically enriched in the ethyl acetate fraction.

Protocol 2: Isolation and Purification
  • Column Chromatography: The dried ethyl acetate fraction is subjected to repeated column chromatography for purification.

    • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol-water mixture.

    • Sephadex LH-20 Column Chromatography: Further purification can be achieved using a Sephadex LH-20 column.

    • Reversed-Phase Chromatography (LiChroprep RP-18): Final purification is often carried out on a reversed-phase column with a methanol-water gradient.

  • Compound Identification: The structure of the isolated this compound is confirmed by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, and Mass Spectrometry) with published values.

Protocol 3: Quantification by HPLC-UV
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Photodiode Array (PDA) detector is used. A C18 reversed-phase column is typically employed.

  • Mobile Phase: A gradient elution is commonly used, for example, a mixture of acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • Detection: The detection wavelength for Kuwanons is typically set around 266 nm. A PDA detector allows for the acquisition of the full UV spectrum for peak purity assessment.

  • Standard Preparation: A stock solution of purified this compound is prepared in methanol. A series of calibration standards are prepared by serial dilution to cover the expected concentration range in the samples.

  • Sample Preparation: A known weight of the dried, powdered plant material (e.g., 1.0 g) is extracted with a defined volume of solvent (e.g., 10 mL of 70% methanol) using a method like UAE. The extract is then centrifuged and the supernatant is filtered through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis and Quantification: The calibration standards and the sample extract are injected into the HPLC system. The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time with that of the standard. The concentration of this compound in the sample is calculated using the calibration curve generated from the peak areas of the standards.

Biosynthesis of this compound

The biosynthesis of this compound, a prenylated flavonoid, is a complex process that involves the convergence of two major metabolic pathways: the phenylpropanoid pathway and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.

  • Phenylpropanoid Pathway: This pathway provides the basic C6-C3-C6 flavonoid skeleton. It begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. Key enzymes in this initial phase include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).

  • Flavonoid Skeleton Formation: Chalcone (B49325) synthase (CHS), a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. Chalcone isomerase (CHI) then catalyzes the cyclization of the chalcone to form a flavanone.

  • Prenylation: The addition of one or more prenyl groups (derived from dimethylallyl pyrophosphate (DMAPP) or its isomer, isopentenyl pyrophosphate (IPP), which are synthesized via the MVA or MEP pathway) to the flavonoid backbone is a crucial step in the formation of this compound. This reaction is catalyzed by specific prenyltransferases. The exact prenyltransferase responsible for the specific prenylation pattern of this compound has yet to be fully characterized.

  • Diels-Alder Type Adduct Formation: Some complex Kuwanon structures are proposed to be formed via an enzymatic Diels-Alder reaction between a chalcone and a dehydroprenylated flavonoid.

Visualizations

Diagram 1: Generalized Experimental Workflow for this compound Isolation and Quantification

G A Morus alba Root Bark B Grinding and Powdering A->B C Extraction (Maceration or UAE with 70-80% Methanol) B->C D Filtration and Concentration C->D E Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) D->E F Ethyl Acetate Fraction (Enriched in Kuwanons) E->F G Column Chromatography (Silica Gel, Sephadex LH-20, RP-18) F->G I HPLC-UV/PDA Analysis F->I H Purified this compound G->H H->I J Quantification I->J

Caption: A representative workflow for the extraction, isolation, and quantification of this compound.

Diagram 2: Putative Biosynthetic Pathway of this compound

G cluster_0 Phenylpropanoid Pathway cluster_1 Flavonoid Biosynthesis cluster_2 Isoprenoid Pathway (MVA/MEP) Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS + 3x Malonyl-CoA Flavanone Flavanone Chalcone->Flavanone CHI Prenylated_Flavanone Prenylated_Flavanone Flavanone->Prenylated_Flavanone Prenyltransferase + DMAPP/IPP This compound This compound Prenylated_Flavanone->this compound Precursors Precursors DMAPP/IPP DMAPP/IPP Precursors->DMAPP/IPP DMAPP/IPP->Prenylated_Flavanone

Caption: A simplified diagram illustrating the key biosynthetic steps leading to this compound.

References

Kuwanon B: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon B is a prenylated flavonoid, a class of secondary metabolites found in various plant species, most notably in the root bark of the white mulberry tree (Morus alba L.).[1] As a member of the flavonoid family, this compound possesses a characteristic C6-C3-C6 carbon skeleton. Its structure is distinguished by the presence of prenyl groups, which contribute to its lipophilicity and unique biological activities. This document provides a comprehensive technical guide on the chemical structure, physicochemical properties, and pharmacological activities of this compound, with a focus on its antibacterial and anti-inflammatory potential.

Chemical Structure and Physicochemical Properties

This compound is classified as a flavone, a subclass of flavonoids. Its chemical structure has been elucidated through spectroscopic methods. The key identifiers and physicochemical properties of this compound are summarized in the tables below. While some experimental data for this compound is limited, information from closely related compounds, such as Kuwanon C, is included for reference.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(3-methylbut-2-enyl)chromen-4-one
Molecular Formula C₂₅H₂₄O₆[2]
Molecular Weight 420.45 g/mol [2]
CAS Number 62949-78-4[2]
SMILES CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)C
InChI InChI=1S/C25H24O6/c1-13(2)5-6-17-23(29)21-18(27)11-14(26)12-20(21)30-24(17)16-7-8-19-15(22(16)28)9-10-25(3,4)31-19/h5,7-12,26-28H,6H2,1-4H3

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Experimental/Predicted)Kuwanon C (Reference)
Melting Point Data not available148-150 °C
Solubility Data not availableSoluble in DMSO[3]
Appearance Data not availableCrystalline solid[3]

Pharmacological Properties and Biological Activities

This compound has demonstrated promising pharmacological activities, primarily as an antibacterial and anti-inflammatory agent.

Antibacterial Activity
Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on related Kuwanon compounds, such as Kuwanon T and Sanggenon A, provides valuable insights. These compounds have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, namely the NF-κB and Nrf2/HO-1 pathways.[3][6] It is plausible that this compound shares a similar mechanism of action.

Signaling Pathways

The anti-inflammatory effects of Kuwanon-family compounds are believed to be mediated through the regulation of the NF-κB and Nrf2 signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Sequesters Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Kuwanon_B_c This compound Kuwanon_B_c->IKK Inhibits Kuwanon_B_c->Keap1 Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NF-κB_n->Inflammatory_Genes Induces ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes Induces

Caption: Proposed anti-inflammatory signaling pathways of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activities of this compound. The following sections outline generalized methodologies for the isolation of this compound and for conducting antibacterial and anti-inflammatory assays.

Isolation of this compound from Morus alba

The following workflow outlines a general procedure for the isolation of this compound.

G start Dried Root Bark of Morus alba extraction Maceration or Reflux with Methanol (B129727) start->extraction concentration Concentration under reduced pressure extraction->concentration partition Solvent Partitioning (e.g., Ethyl Acetate) concentration->partition chromatography1 Silica (B1680970) Gel Column Chromatography partition->chromatography1 chromatography2 Sephadex LH-20 Column Chromatography chromatography1->chromatography2 end Pure this compound chromatography2->end

Caption: General workflow for the isolation of this compound.

Protocol:

  • Extraction: The dried and powdered root bark of Morus alba is extracted with methanol at room temperature or under reflux.

  • Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This compound is typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Further Purification: Fractions containing this compound are further purified by Sephadex LH-20 column chromatography to yield the pure compound.

Antibacterial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

The Griess assay is a common method to measure nitric oxide (NO) production by macrophages, which is an indicator of inflammation.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.

  • Griess Reaction: The cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Measurement: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance. The IC50 value, the concentration of this compound that inhibits 50% of NO production, can then be calculated.

Conclusion

This compound, a prenylated flavonoid from Morus alba, demonstrates significant potential as a bioactive compound, particularly in the fields of antibacterial and anti-inflammatory research. Its ability to disrupt bacterial membranes and modulate key inflammatory signaling pathways makes it an attractive candidate for further investigation and drug development. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of this promising natural product. Further studies are warranted to fully elucidate the specific molecular targets and to establish a comprehensive profile of its pharmacological and toxicological properties.

References

The Biosynthesis of Kuwanon B in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon B, a prenylated flavonoid found in the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community for its potential pharmacological activities. As a member of the Diels-Alder type adducts, its complex chemical structure presents a fascinating case study in plant secondary metabolism. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic reactions, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug development.

The Core Biosynthetic Pathway: From General Flavonoids to a Diels-Alder Adduct

The biosynthesis of this compound begins with the well-established general flavonoid pathway, which produces the foundational chalcone (B49325) scaffold. This is followed by a series of modifications, including prenylation and an enzyme-catalyzed Diels-Alder reaction, to yield the final complex structure.

Formation of the Chalcone Skeleton

The initial steps of the pathway are shared with the biosynthesis of most flavonoids.[1]

  • Phenylalanine to p-Coumaroyl-CoA: The pathway starts with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

    • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

    • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[2]

    • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone Synthesis: The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS) . This enzyme performs a series of decarboxylative condensation reactions, combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

The Crucial Diels-Alder Reaction

The defining step in the formation of this compound and other related mulberry natural products is an intermolecular [4+2] cycloaddition, a Diels-Alder reaction. This reaction is catalyzed by a specific enzyme, the Morus alba Diels-Alderase (MaDA) .[3] This enzyme brings together a dienophile (a chalcone) and a diene (a dehydroprenyl polyphenol) to form the characteristic cyclohexene (B86901) ring of this compound.

Dienophile Precursor: Morachalcone A

The likely dienophile in the biosynthesis of many mulberry Diels-Alder adducts is morachalcone A .[3] Its formation from naringenin chalcone involves prenylation, a key modification in this pathway.

Diene Precursor: A Dehydroprenyl Polypeptide

The diene precursor is a dehydroprenyl-containing molecule. Evidence suggests that this diene is generated from a prenylated precursor through an oxidation reaction catalyzed by an oxidase, likely a cytochrome P450 monooxygenase . While the exact structure of the diene precursor for this compound is not definitively established in the literature, it is hypothesized to be a dehydroprenylated chalcone or a similar polyphenol. The biosynthesis of the related compound, chalcomoracin, involves a diene derived from moracin C, catalyzed by Morus alba moracin C oxidase (MaMO), which is also a FAD-dependent oxidase.

The MaDA enzyme exhibits stereoselectivity, leading to the formation of optically active Diels-Alder adducts. The specific stereochemistry of this compound is determined by the regio- and stereoselectivity of the MaDA-catalyzed cycloaddition.

Visualizing the Pathway

KuwanonB_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_prenylation Prenylation and Diene Formation cluster_diels_alder Diels-Alder Cycloaddition Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone PrenylChalcone Prenylated Chalcone (e.g., Morachalcone A) NaringeninChalcone->PrenylChalcone Prenyltransferase KuwanonB This compound PrenylChalcone->KuwanonB MaDA DehydroDiene Dehydroprenyl Polyphenol (Diene) DehydroDiene->KuwanonB MaDA PrenylPrecursor Prenylated Precursor PrenylPrecursor->DehydroDiene Cytochrome P450 Oxidase (MaMO-like)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, specific kinetic parameters for the enzymes directly involved in the final steps of this compound biosynthesis are limited in the published literature. However, kinetic data for the Morus alba Diels-Alderase (MaDA) with model substrates provide valuable insights into its catalytic efficiency.

EnzymeSubstrate(s)KM (µM)kcat (s-1)kcat/KM (M-1s-1)Reference
MaDAMorachalcone A (dienophile)100 ± 101.2 ± 0.11.2 x 104
MaDAStable Diene Analog (diene)250 ± 301.5 ± 0.16.0 x 103

Note: The kinetic parameters for MaDA were determined using a stable diene analog, not the native, unstable dehydroprenyl diene. These values should be considered as approximations of the enzyme's activity with its natural substrates.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Morus alba Diels-Alderase (MaDA)

Objective: To produce and purify recombinant MaDA for in vitro characterization.

Methodology:

  • Gene Synthesis and Cloning: The coding sequence for MaDA is synthesized and cloned into an appropriate expression vector (e.g., pET-28a(+) for E. coli expression or a baculovirus vector for insect cell expression). The construct may include an N-terminal His-tag for purification.

  • Heterologous Expression:

    • E. coli Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-20°C) to enhance protein solubility.

    • Insect Cell Expression: For complex eukaryotic proteins, a baculovirus expression system in insect cells (e.g., Sf9) can be used to ensure proper folding and post-translational modifications.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lysis is performed by sonication or using a French press.

  • Purification:

    • The cell lysate is clarified by centrifugation.

    • The supernatant containing the His-tagged MaDA is loaded onto a Ni-NTA affinity chromatography column.

    • The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • The protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • The eluted fractions are analyzed by SDS-PAGE to assess purity.

    • If necessary, further purification can be achieved by size-exclusion chromatography.

In Vitro Enzyme Assay for MaDA

Objective: To determine the catalytic activity and substrate specificity of purified MaDA.

Methodology:

  • Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

    • Purified MaDA (concentration to be optimized)

    • Dienophile (e.g., morachalcone A, dissolved in DMSO)

    • Diene (e.g., a stable diene analog or an in situ generated diene, dissolved in DMSO)

  • Reaction Incubation: The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 30°C) for a specific time period.

  • Reaction Quenching: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate) or an acid (e.g., formic acid).

  • Product Extraction: The product is extracted with an appropriate organic solvent.

  • Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the Diels-Alder adduct.

Functional Characterization of Cytochrome P450 Oxidase

Objective: To identify and characterize the specific cytochrome P450 enzyme responsible for diene formation.

Methodology:

  • Candidate Gene Identification: Candidate cytochrome P450 genes are identified from the Morus alba transcriptome or genome based on sequence homology to known flavonoid-modifying P450s.

  • Heterologous Expression in Yeast:

    • The candidate P450 genes are cloned into a yeast expression vector (e.g., pYES-DEST52).

    • The constructs are transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11) that co-expresses a cytochrome P450 reductase.

  • In Vivo Assay:

    • The transformed yeast cells are cultured and induced for protein expression.

    • The prenylated precursor substrate is fed to the yeast culture.

    • After a period of incubation, the culture medium and cell pellets are extracted.

  • Product Analysis: The extracts are analyzed by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of the dehydroprenyl diene product.

  • In Vitro Assay with Microsomes:

    • Microsomal fractions containing the expressed P450 are isolated from the yeast cells.

    • An in vitro reaction is set up containing the microsomes, the prenylated substrate, and NADPH as a cofactor.

    • The reaction products are extracted and analyzed as described above.

Logical Workflow for Enzyme Characterization

Experimental_Workflow start Start: Hypothesized Biosynthetic Gene gene_cloning Gene Cloning and Vector Construction start->gene_cloning expression Heterologous Expression (E. coli / Yeast / Insect Cells) gene_cloning->expression purification Protein Purification (Affinity & Size-Exclusion Chromatography) expression->purification substrate_feeding Substrate Feeding to Expression System expression->substrate_feeding in_vitro_assay In Vitro Enzyme Assay purification->in_vitro_assay product_analysis Product Identification (HPLC, LC-MS, NMR) in_vitro_assay->product_analysis substrate_feeding->product_analysis kinetics Enzyme Kinetic Analysis product_analysis->kinetics end End: Functional Characterization kinetics->end

Caption: Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is a complex process that highlights the remarkable catalytic versatility of plant enzymes. The pathway involves the convergence of general flavonoid biosynthesis with specialized tailoring reactions, most notably a regio- and stereoselective Diels-Alder cycloaddition catalyzed by the MaDA enzyme. While the core pathway has been elucidated, further research is needed to definitively identify the specific diene precursor and the cytochrome P450 oxidase involved in its formation. A deeper understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and other valuable Diels-Alder adducts for pharmaceutical applications.

References

Preliminary Biological Screening of Kuwanon B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon B is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), a plant with a long history of use in traditional medicine. Flavonoids from Morus alba have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, with a focus on its antibacterial properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Antibacterial Activity of this compound

Preliminary screenings have revealed that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria. The primary mechanism of its bactericidal action is believed to be the disruption of bacterial membrane integrity.[1][2][3]

Quantitative Antibacterial Data

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. For this compound, the following MIC values have been reported:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus1 µg/mL[4]
Staphylococcus epidermidis1 µg/mL[4]
Enterococcus faecalis1 µg/mL[4]
Bacillus subtilis1 µg/mL[4]
Gram-positive bacteria (general)2-4 µg/mL[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments in the preliminary biological screening of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC and MBC of an antimicrobial agent.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL. Further dilutions should be made in the appropriate broth to achieve the desired final concentrations.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain in broth overnight at 37°C. Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Broth Microdilution Assay:

    • Add 100 µL of broth to each well of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

    • Add 10 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

  • MBC Determination:

    • From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto agar plates.

    • Incubate the plates at 37°C for 24-48 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_determination Determination Kuwanon_Stock This compound Stock (in DMSO) Serial_Dilution Serial Dilution in 96-well plate Kuwanon_Stock->Serial_Dilution Bacterial_Inoculum Bacterial Inoculum (~5x10^5 CFU/mL) Inoculation Inoculation of bacteria Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation_24h Incubation (37°C, 24h) Inoculation->Incubation_24h MIC_Reading Read MIC Incubation_24h->MIC_Reading Plating Plate on Agar MIC_Reading->Plating from wells with no growth Incubation_48h Incubation (37°C, 48h) Plating->Incubation_48h MBC_Reading Read MBC Incubation_48h->MBC_Reading Membrane_Integrity_Workflow cluster_prep Preparation cluster_treatment Treatment & Staining cluster_analysis Analysis Bacterial_Culture Log-phase Bacterial Culture Harvest_Wash Harvest & Wash (PBS) Bacterial_Culture->Harvest_Wash Resuspend Resuspend in PBS Harvest_Wash->Resuspend Add_KuwanonB Add this compound Resuspend->Add_KuwanonB Add_PI Add Propidium Iodide (PI) Add_KuwanonB->Add_PI Incubate Incubate (dark) Add_PI->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Kuwanon cluster_transcription Nuclear Events LPS LPS IKK IKK LPS->IKK activates Kuwanon Kuwanon Kuwanon->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades, releasing NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to nucleus NFkB_IkB NF-κB-IκB Complex Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Proinflammatory_Genes activates

References

Kuwanon B: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon B is a prenylated flavonoid first isolated from the root bark of the white mulberry tree, Morus alba L.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details the experimental protocols for its isolation and synthesis, presents its known biological activities in a quantitative format, and elucidates its mechanism of action, particularly its potent antibacterial properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first discovered as a naturally occurring compound in the root bark of Morus alba L., a plant with a long history of use in traditional medicine.[1][2] The isolation and structural elucidation of this compound were part of broader investigations into the chemical constituents of mulberry trees, which are rich in a variety of flavonoids and other polyphenolic compounds. Its chemical structure was determined to be a flavone (B191248) derivative featuring a prenyl group, a characteristic common to many bioactive compounds found in the Moraceae family.[2]

Isolation and Purification

The isolation of this compound from Morus alba root bark is a multi-step process involving extraction, fractionation, and chromatographic separation. While specific protocols for this compound are not extensively detailed in publicly available literature, a general methodology can be inferred from the isolation of other flavonoids from the same source.

General Experimental Protocol for Isolation
  • Plant Material Preparation: The root bark of Morus alba is collected, washed, air-dried, and then ground into a fine powder to maximize the surface area for extraction.

  • Extraction: The powdered root bark is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature or under reflux. This initial extraction yields a crude extract containing a complex mixture of compounds.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol). This step separates compounds based on their polarity, with flavonoids like this compound typically concentrating in the ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction is further purified using various chromatographic techniques. This often involves column chromatography over silica (B1680970) gel, followed by further separation using techniques like Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Total Synthesis

The total synthesis of this compound has been successfully achieved, providing a means to produce the compound for research and potential therapeutic development without relying on natural sources. The synthesis is a multi-step process that involves the construction of the flavonoid backbone and the introduction of the characteristic prenyl group.

General Experimental Protocol for Total Synthesis

While the specific, step-by-step synthesis of this compound is detailed in specialized organic chemistry literature, a general overview of the synthetic strategy involves:

  • Synthesis of the Chalcone (B49325) Intermediate: The synthesis typically begins with the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) to form a chalcone, which serves as a key precursor to the flavonoid core.

  • Oxidative Cyclization: The chalcone intermediate undergoes an oxidative cyclization reaction to form the chromone (B188151) ring system characteristic of flavones.

  • Prenylation: The prenyl group is introduced onto the flavonoid scaffold at a specific position, often through an electrophilic substitution reaction using a prenylating agent.

  • Protecting Group Manipulation: Throughout the synthesis, various protecting groups are used to mask reactive functional groups and ensure the desired regioselectivity of the reactions. These groups are subsequently removed in the final steps to yield this compound.

Biological Activity

This compound has been shown to possess a range of biological activities, with its antibacterial properties being the most extensively studied.

Antibacterial Activity

This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The following table summarizes the available quantitative data on its antibacterial efficacy. It is important to note that much of the detailed quantitative data available is for the closely related compound, Kuwanon G, which is often used as a representative of the Kuwanon family.

BacteriumStrainMIC (µg/mL)Reference
Staphylococcus aureus--
Streptococcus mutans-8.0 (G)
Streptococcus sobrinus-- (G)
Streptococcus sanguis-- (G)
Porphyromonas gingivalis-- (G)

(G) indicates data for Kuwanon G.

Other Pharmacological Activities

While research on this compound is ongoing, studies on related Kuwanon compounds and extracts from Morus alba suggest that it may also possess anti-inflammatory, antioxidant, and anticancer properties. Further investigation is required to fully characterize the pharmacological profile of this compound.

Mechanism of Action

The primary mechanism of action for the antibacterial activity of this compound is the disruption of the bacterial cell membrane integrity.

Disruption of Bacterial Membrane

This compound is believed to interact with the phospholipid bilayer of the bacterial cell membrane, leading to a loss of its structural integrity and function. This disruption can result in several detrimental effects for the bacterium:

  • Increased Permeability: The membrane becomes more permeable, leading to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.

  • Dissipation of Membrane Potential: The disruption of the membrane leads to the collapse of the electrochemical gradient across the membrane, which is crucial for cellular processes like ATP synthesis and nutrient transport.

  • Inhibition of Membrane-Bound Proteins: this compound may also interfere with the function of essential membrane-bound proteins involved in processes such as cell wall synthesis and respiration.

This multi-target action on the bacterial membrane makes it less likely for bacteria to develop resistance compared to antibiotics that target a single enzyme.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Isolation and Purification cluster_synthesis Total Synthesis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Methanol/Ethanol Fractionation Fractionation Extraction->Fractionation Solvent Partitioning Chromatography Chromatography Fractionation->Chromatography Silica Gel, HPLC Pure this compound Pure this compound Chromatography->Pure this compound Starting Materials Starting Materials Chalcone Formation Chalcone Formation Starting Materials->Chalcone Formation Cyclization Cyclization Chalcone Formation->Cyclization Prenylation Prenylation Cyclization->Prenylation Synthetic this compound Synthetic this compound Prenylation->Synthetic this compound

Caption: General workflow for the isolation and total synthesis of this compound.

Mechanism of Action on Bacterial Membrane

membrane_disruption cluster_membrane Bacterial Cell Membrane This compound This compound Membrane Interaction Interaction with Phospholipid Bilayer This compound->Membrane Interaction Increased Permeability Increased Membrane Permeability Membrane Interaction->Increased Permeability Dissipation Dissipation of Membrane Potential Membrane Interaction->Dissipation Inhibition Inhibition of Membrane Proteins Membrane Interaction->Inhibition Leakage Leakage of Intracellular Components Increased Permeability->Leakage Cell Death Bacterial Cell Death Leakage->Cell Death Dissipation->Cell Death Inhibition->Cell Death

Caption: Proposed mechanism of this compound's antibacterial action via membrane disruption.

Conclusion

This compound, a prenylated flavonoid from Morus alba, has demonstrated promising biological activities, particularly as an antibacterial agent. Its mechanism of action, which involves the disruption of the bacterial cell membrane, makes it an attractive candidate for further research and development, especially in an era of increasing antibiotic resistance. The successful total synthesis of this compound opens up avenues for its large-scale production and the generation of analogues with potentially enhanced therapeutic properties. This technical guide provides a foundational understanding of this compound for scientists and researchers, aiming to stimulate further investigation into its full therapeutic potential.

References

Kuwanon B: A Technical Guide on its Mechanism of Action Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon B, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has demonstrated significant antibacterial activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA). Preliminary investigations into its mechanism of action indicate that this compound exerts its bactericidal effects primarily through the rapid disruption of bacterial cell membrane integrity.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial properties, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visual representation of its proposed mechanism of action.

Introduction

The rise of antibiotic resistance, particularly among Gram-positive pathogens such as Staphylococcus aureus, necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Natural products have historically been a rich source of new therapeutics, and plant-derived flavonoids are a promising class of compounds. This compound, a member of the prenylated flavonoid family, has emerged as a molecule of interest due to its potent antibacterial effects.[1] This document serves as a technical resource for researchers and drug development professionals, summarizing the key findings on this compound's activity against Gram-positive bacteria and providing a framework for its further investigation.

Quantitative Antimicrobial Activity

Recent studies have quantified the in vitro antibacterial efficacy of this compound against several Gram-positive bacterial strains. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, has been determined using standard broth microdilution methods.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 292131[1]
Staphylococcus epidermidis ATCC 149901[1]
Enterococcus faecalis ATCC 292121[1]
Bacillus subtilis ATCC 66331
Methicillin-Resistant S. aureus (MRSA) T1448
S. aureus ATCC 433004

Data synthesized from the referenced literature.

Core Mechanism of Action: Bacterial Membrane Disruption

The primary mechanism of action of this compound against Gram-positive bacteria is the disruption of the cell membrane. This rapid bactericidal action is attributed to the structural features of the this compound molecule, particularly the presence of lipophilic prenyl groups which facilitate its interaction with and insertion into the bacterial membrane. This interaction leads to a loss of membrane integrity, resulting in the leakage of intracellular contents and ultimately, cell death.

KuwanonB_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane Phospholipid Bilayer This compound->Membrane Interaction and Insertion Cellular Contents Cellular Contents Membrane->Cellular Contents Membrane Disruption & Permeabilization Cell Death Cell Death Cellular Contents->Cell Death Leakage of Contents

Caption: Proposed mechanism of action of this compound against Gram-positive bacteria.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the antibacterial activity and elucidate the mechanism of action of this compound. These protocols are based on standard microbiological methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow A Prepare serial dilutions of this compound in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate at the appropriate temperature and time. B->C D Visually inspect for bacterial growth. C->D E Determine the MIC as the lowest concentration with no visible growth. D->E

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution of known concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive (bacteria and medium, no drug) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Culture Preparation: Prepare a logarithmic phase culture of the test bacterium in a suitable broth.

  • Exposure: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial culture. Include a growth control without the compound.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Membrane Integrity Assay

This assay helps to confirm if the antibacterial mechanism involves damage to the bacterial cell membrane.

Membrane_Integrity_Workflow A Treat bacterial cells with this compound. B Add a fluorescent membrane-impermeable dye (e.g., Propidium (B1200493) Iodide). A->B C Incubate for a short period. B->C D Analyze fluorescence using flow cytometry or fluorescence microscopy. C->D E Increased fluorescence indicates membrane damage. D->E

Caption: Workflow for assessing bacterial membrane integrity.

Protocol using Propidium Iodide (PI) Staining:

  • Cell Preparation: Harvest mid-logarithmic phase bacterial cells, wash, and resuspend them in a suitable buffer (e.g., phosphate-buffered saline).

  • Treatment: Expose the bacterial suspension to this compound at a bactericidal concentration for a defined period. Include untreated cells as a negative control and cells treated with a known membrane-disrupting agent as a positive control.

  • Staining: Add propidium iodide (a fluorescent dye that cannot penetrate intact cell membranes) to the cell suspensions and incubate in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer or a fluorescence microscope. An increase in the fluorescent signal in the this compound-treated cells compared to the untreated control indicates that the cell membrane has been compromised, allowing the dye to enter and intercalate with the DNA.

Conclusion and Future Directions

This compound is a promising natural product with potent bactericidal activity against Gram-positive bacteria, including resistant strains. Its primary mechanism of action involves the rapid disruption of the bacterial cell membrane. The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development of this compound as a potential therapeutic agent.

Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the specific molecular interactions between this compound and the components of the bacterial membrane.

  • Spectrum of Activity: Investigating the efficacy of this compound against a broader range of clinical isolates of Gram-positive bacteria.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

  • Synergy Studies: Exploring the potential for synergistic interactions between this compound and existing antibiotics to combat resistant infections.

By addressing these areas, the full therapeutic potential of this compound as a novel antibacterial agent can be realized.

References

In-Depth Technical Guide: The Antimicrobial Spectrum of Kuwanon B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon B is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), a plant with a long history in traditional medicine. Flavonoids, a diverse group of polyphenolic compounds, are known for their wide range of biological activities. The addition of a prenyl group to the flavonoid backbone can significantly enhance their antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific understanding of the antimicrobial spectrum of this compound, with a primary focus on its antibacterial activity. The information presented herein is based on published research, including quantitative data, detailed experimental methodologies, and a proposed mechanism of action. While the antibacterial properties of this compound have been investigated, data on its antifungal and antiviral activities are not currently available in the public domain.

Antibacterial Spectrum of this compound

Recent studies have demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).

Quantitative Antibacterial Data

The following table summarizes the known antibacterial activity of this compound against a panel of Gram-positive bacteria. This data is crucial for understanding the potency and spectrum of its antibacterial action.

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus ATCC 29213Gram-positive48"Total Synthesis of Kuwanons A and B and Discovery of Their Antibacterial Mechanism" - J. Nat. Prod. 2023
Staphylococcus aureus (MRSA) ATCC 33591Gram-positive48"Total Synthesis of Kuwanons A and B and Discovery of Their Antibacterial Mechanism" - J. Nat. Prod. 2023
Bacillus subtilis ATCC 6633Gram-positive24"Total Synthesis of Kuwanons A and B and Discovery of Their Antibacterial Mechanism" - J. Nat. Prod. 2023
Enterococcus faecalis ATCC 29212Gram-positive816"Total Synthesis of Kuwanons A and B and Discovery of Their Antibacterial Mechanism" - J. Nat. Prod. 2023

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • This compound

    • Cation-adjusted Mueller–Hinton broth (CAMHB)

    • Bacterial strains

    • 96-well microtiter plates

    • Spectrophotometer

    • Dimethyl sulfoxide (B87167) (DMSO) as a solvent for this compound

  • Procedure:

    • A stock solution of this compound is prepared in DMSO.

    • Serial two-fold dilutions of this compound are made in CAMHB in the wells of a 96-well plate.

    • Bacterial strains are cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_kuwanon Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_kuwanon->serial_dilution prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate with Bacterial Suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Workflow for MIC Determination.
Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as a follow-up to the MIC assay to assess the concentration at which this compound is bactericidal.

  • Procedure:

    • Following the MIC determination, aliquots (typically 10 µL) are taken from the wells showing no visible growth.

    • These aliquots are plated onto Mueller-Hinton agar (B569324) (MHA) plates.

    • The plates are incubated at 37°C for 24 hours.

    • The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics Assay

This assay provides information on the rate at which a bactericidal agent kills a bacterial population.

  • Procedure:

    • A bacterial culture in the logarithmic growth phase is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL.

    • This compound is added at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).

    • The cultures are incubated at 37°C with agitation.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on MHA to determine the number of viable bacteria (CFU/mL).

    • A time-kill curve is generated by plotting log10 CFU/mL against time.

Mechanism of Action: Disruption of Bacterial Membrane Integrity

Preliminary studies indicate that this compound exerts its bactericidal effect by rapidly disrupting the integrity of the bacterial cell membrane.[1] This disruption leads to the leakage of intracellular components and ultimately, cell death.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_kuwanon cluster_effects Cellular Effects membrane Phospholipid Bilayer kuwanon_b This compound disruption Membrane Disruption kuwanon_b->disruption Interacts with leakage Leakage of Intracellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Proposed Mechanism of this compound.

Antifungal and Antiviral Spectrum of this compound

Despite the promising antibacterial activity of this compound, there is currently a lack of specific scientific literature and quantitative data (e.g., MICs for fungi or IC50 values for viruses) detailing its antifungal and antiviral properties. While other prenylated flavonoids from Morus alba, such as Kuwanon G, have shown activity against certain oral pathogens, and other Kuwanon derivatives have been investigated for antiviral effects, this information cannot be directly extrapolated to this compound.[2] Further research is required to explore and characterize the potential antifungal and antiviral activities of this compound.

Conclusion

This compound is a promising natural product with demonstrated bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. Its mechanism of action appears to involve the rapid disruption of the bacterial cell membrane. The detailed protocols provided in this guide can serve as a foundation for further research and development of this compound as a potential antibacterial agent. However, a significant knowledge gap exists regarding its antifungal and antiviral spectrum. Future investigations are warranted to fully elucidate the antimicrobial potential of this compound and to explore its efficacy in more complex biological systems.

References

Kuwanon B and its Congeners: A Technical Guide to Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperpigmentation disorders and the demand for skin-lightening agents have driven significant research into the identification and characterization of potent tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanin (B1238610) biosynthetic pathway, and its inhibition is a primary strategy for controlling melanin production. The Kuwanon family of prenylated flavonoids, isolated from the root bark of Morus species (mulberry), has emerged as a promising class of natural tyrosinase inhibitors. This technical guide provides an in-depth overview of Kuwanon B and its closely related analogs as potential tyrosinase inhibitors, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. Due to a greater abundance of published data for Kuwanon G, this guide will utilize it as a primary exemplar for the Kuwanon family, with the understanding that the structural similarity to this compound implies a comparable mechanism of action.

Introduction to Kuwanon Flavonoids as Tyrosinase Inhibitors

The genus Morus is a rich source of phenolic compounds, including a variety of flavonoids that exhibit a range of biological activities. Among these, the Kuwanon family of compounds has been identified as potent inhibitors of tyrosinase. These molecules are characterized by a flavone (B191248) backbone with isoprenoid substitutions, a structural feature that appears to be significant for their inhibitory activity. While several Kuwanon derivatives have been studied, this guide will focus on the potential of this compound and its better-characterized relatives.

Quantitative Analysis of Tyrosinase Inhibition

The inhibitory potential of various Kuwanon-related compounds against mushroom tyrosinase has been quantified in several studies. The following table summarizes the key data, providing a comparative overview of their efficacy.

CompoundSubstrateIC50 Value (µM)Inhibition TypeSource
Kuwanon G L-tyrosine67.6Competitive[1]
L-DOPA44.04Not specified[1]
Mulberrofuran G L-tyrosine6.35 ± 0.45Competitive
Kuwanon J Not specified0.17 ± 0.01Not specified[2]
Sanggenon C Not specified1.17 ± 0.03Not specified[2]
Sanggenon D Not specified7.3Not specified[3]
Sanggenon O Not specified1.15 ± 0.03Not specified
Kojic Acid (Control) L-tyrosine36.0Competitive
L-DOPA79.0Not specified

Mechanism of Action: Competitive Inhibition

Kinetic studies of Kuwanon G have revealed that it acts as a competitive inhibitor of tyrosinase. This means that Kuwanon G, and likely other Kuwanon flavonoids, binds to the active site of the enzyme, directly competing with the substrate (e.g., L-tyrosine). This reversible binding prevents the substrate from accessing the active site, thereby inhibiting the enzymatic reaction. The competitive nature of this inhibition is a key mechanistic insight for drug design and development.

G Competitive Inhibition of Tyrosinase by Kuwanon G cluster_0 Enzyme Active Site Tyrosinase Tyrosinase Enzyme-Substrate Complex Enzyme-Substrate Complex Tyrosinase->Enzyme-Substrate Complex Forms Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Tyrosinase->Enzyme-Inhibitor Complex Forms Substrate (L-Tyrosine) Substrate (L-Tyrosine) Substrate (L-Tyrosine)->Tyrosinase Binds to active site Kuwanon G (Inhibitor) Kuwanon G (Inhibitor) Kuwanon G (Inhibitor)->Tyrosinase Competes for active site Product (DOPAquinone) Product (DOPAquinone) Enzyme-Substrate Complex->Product (DOPAquinone) Leads to Enzyme-Inhibitor Complex->Tyrosinase Reversible G Experimental Workflow for Tyrosinase Inhibitor Evaluation Start Start Compound Preparation Prepare Stock Solutions (this compound, Controls) Start->Compound Preparation Assay Setup 96-Well Plate Setup: Buffer, Compound, Enzyme Compound Preparation->Assay Setup Pre-incubation Incubate at 25-37°C for 10 min Assay Setup->Pre-incubation Reaction Initiation Add Substrate (L-Tyrosine/L-DOPA) Pre-incubation->Reaction Initiation Data Acquisition Measure Absorbance (475-490 nm) Kinetically Reaction Initiation->Data Acquisition Data Analysis Calculate % Inhibition Determine IC50 Data Acquisition->Data Analysis Kinetic Studies Vary Substrate & Inhibitor Conc. Data Analysis->Kinetic Studies Mechanism Determination Lineweaver-Burk/Dixon Plots Determine Inhibition Type & Ki Kinetic Studies->Mechanism Determination End End Mechanism Determination->End G Simplified Melanogenesis Signaling Pathway and Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Melanosome UV Radiation UV Radiation α-MSH α-MSH UV Radiation->α-MSH Stimulates MC1R MC1R (Receptor) α-MSH->MC1R Binds to cAMP cAMP MC1R->cAMP Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Upregulates Expression Tyrosinase Tyrosinase MITF->Tyrosinase Promotes Transcription L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions This compound/G This compound/G (Competitive Inhibitor) This compound/G->Tyrosinase Inhibits Other Inhibitors Other Inhibitors (e.g., Kuwanon O) Other Inhibitors->MITF Downregulates

References

Initial Cytotoxicity Assessment of Kuwanon B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon B, a prenylated flavonoid isolated from the root bark of Morus alba, belongs to a class of natural compounds that have demonstrated significant potential as cytotoxic agents against various cancer cell lines. This technical guide provides a comprehensive overview of the methodologies employed in the initial cytotoxicity assessment of this compound and its close structural analogs, Kuwanon A and C. It details the experimental protocols for key assays, summarizes quantitative cytotoxicity data, and illustrates the underlying molecular mechanisms and signaling pathways involved in their anti-cancer effects. This document serves as a foundational resource for researchers initiating studies on the cytotoxic properties of this compound.

Introduction

The Kuwanon family of flavonoids, derived from the mulberry tree, has garnered considerable interest in oncological research due to their potent anti-proliferative and pro-apoptotic activities. While research on this compound is emerging, extensive studies on its analogs, such as Kuwanon A and C, have provided valuable insights into their mechanisms of action. These compounds have been shown to induce cell death in various cancer cell lines, primarily through the induction of apoptosis mediated by mitochondrial and endoplasmic reticulum stress pathways. This guide synthesizes the available data on related Kuwanon compounds to provide a robust framework for the initial cytotoxic evaluation of this compound.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Kuwanon compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth. The following tables summarize the IC50 values of Kuwanon A and C against various cancer cell lines, providing a benchmark for assessing the potential potency of this compound.

Table 1: Cytotoxicity of Kuwanon A against Hepatocellular Carcinoma Cell Lines [1]

Cell LineTreatment DurationIC50 (µM)
MHCC97H48 hours8.40
SMMC-772148 hours9.85

Table 2: Cytotoxicity of Kuwanon C against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast CancerNot specified, dose-dependent inhibition[2][3]
T47DBreast CancerNot specified, dose-dependent inhibition[2][3]
HeLaCervical CancerConcentration-dependent

Experimental Protocols

A thorough initial cytotoxicity assessment involves a series of well-defined experimental protocols. The following sections detail the methodologies for the most common assays used to evaluate the cytotoxic and pro-apoptotic effects of Kuwanon compounds.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental to determining the cytotoxic potential of a compound. The MTT and CCK-8 assays are colorimetric methods widely used to measure the metabolic activity of cells, which is indicative of their viability.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a series of desired final concentrations. Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Protocol 2: CCK-8 (Cell Counting Kit-8) Assay

  • Cell Seeding: Follow the same procedure as the MTT assay.

  • Compound Treatment: Follow the same procedure as the MTT assay.

  • Incubation: Incubate the plate for the desired treatment period.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. The WST-8 in the CCK-8 solution is reduced by cellular dehydrogenases to a yellow-colored formazan.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assessment

Kuwanon compounds are known to induce apoptosis, or programmed cell death. Flow cytometry and Western blotting are common techniques to quantify and characterize this process.

Protocol 3: Flow Cytometry for Apoptosis Analysis

  • Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) can be quantified.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

  • Protein Extraction: Lyse the treated cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the initial cytotoxicity assessment of a compound like this compound.

G Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plate) B Compound Treatment (this compound) A->B C Incubation (24, 48, 72h) B->C D Cell Viability Assay (MTT or CCK-8) C->D E Apoptosis Assay (Flow Cytometry) C->E F Mechanism Study (Western Blot) C->F G Data Analysis (IC50, Apoptosis Rate) D->G E->G F->G

Caption: A typical workflow for assessing the cytotoxicity of this compound.

Signaling Pathways

Kuwanon-induced cytotoxicity often involves the activation of the intrinsic apoptosis pathway, which is initiated by intracellular stress signals such as an increase in reactive oxygen species (ROS) and disruption of mitochondrial and endoplasmic reticulum function.

G Kuwanon-Induced Apoptosis Signaling Pathway cluster_0 Kuwanon-Induced Apoptosis Signaling Pathway Kuwanon This compound ROS ↑ Reactive Oxygen Species (ROS) Kuwanon->ROS ER ER Stress Kuwanon->ER Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 ER->Bax Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by Kuwanon compounds.

Conclusion

This technical guide outlines a comprehensive approach for the initial cytotoxicity assessment of this compound. By leveraging the established methodologies and data from its closely related analogs, researchers can efficiently evaluate the anti-cancer potential of this promising natural compound. The provided protocols and visualized pathways serve as a foundational resource to guide experimental design and data interpretation in the ongoing effort to develop novel and effective cancer therapeutics. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted to fully elucidate its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Kuwanon B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of Kuwanon B, a natural prenylated flavone (B191248). The methodology is based on the first reported total synthesis, offering a strategic approach for chemists in natural product synthesis and drug discovery.

Introduction

This compound is a naturally occurring prenylated flavonoid isolated from the root bark of Morus alba L.[1][2]. Flavonoids, as a class, are known for a wide range of biological activities[3]. This compound, in particular, has demonstrated antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, by disrupting the integrity of the bacterial membrane[1][2]. The complex structure of this compound, featuring a unique flavone core with prenyl and geranyl modifications, presents a significant synthetic challenge. The methodology outlined below describes a convergent and efficient total synthesis, achieving an overall yield of 11.6%[1][2]. This approach provides a practical route for producing this compound and its analogs for further biological evaluation.

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a convergent strategy. The key features of this approach include the construction of a common chalcone (B49325) intermediate which then undergoes further reactions to build the flavonoid core, followed by strategic prenylation and geranylation to furnish the final natural product. The synthesis is designed to be efficient and scalable, providing access to significant quantities of the target molecule.

Below is a diagram illustrating the logical flow of the synthetic strategy for this compound.

Total_Synthesis_Strategy cluster_starting_materials Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product SM1 Phloroglucinol KI1 Polysubstituted Acetophenone (B1666503) SM1->KI1 Acylation SM2 3,4-dihydroxybenzaldehyde KI2 Chalcone Intermediate SM2->KI2 Aldol Condensation KI1->KI2 KI3 Flavone Core KI2->KI3 Oxidative Cyclization FP This compound KI3->FP Prenylation & Geranylation

Caption: General retrosynthetic analysis of this compound.

Experimental Protocols: Key Synthetic Steps

The following protocols detail the key experimental procedures for the synthesis of this compound.

1. Synthesis of the Chalcone Intermediate

The synthesis begins with the formation of a substituted chalcone, a crucial precursor for the flavone core. This is typically achieved through a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde (B42025) under basic conditions[4].

  • Reaction: Substituted Acetophenone + Substituted Benzaldehyde → Chalcone Intermediate

  • Reagents and Conditions:

    • Substituted acetophenone (1.0 eq)

    • Substituted benzaldehyde (1.1 eq)

    • Potassium hydroxide (B78521) (5.0 eq)

    • Ethanol/Water (1:1)

    • Stir at room temperature for 24 hours.

  • Work-up and Purification:

    • The reaction mixture is acidified with cold, dilute hydrochloric acid.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product is purified by column chromatography on silica (B1680970) gel (Ethyl acetate (B1210297)/Hexane gradient).

2. Formation of the Flavone Core

The flavone core is constructed via an oxidative cyclization of the chalcone intermediate. Various methods can be employed, including the use of iodine in DMSO.

  • Reaction: Chalcone Intermediate → Flavone Core

  • Reagents and Conditions:

    • Chalcone intermediate (1.0 eq)

    • Iodine (I₂) (2.0 eq)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Heat at 120 °C for 4 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature and poured into a solution of sodium thiosulfate.

    • The resulting precipitate is filtered, washed with water, and dried.

    • Purification is achieved by recrystallization or column chromatography.

3. Prenylation and Geranylation

The final steps involve the regioselective attachment of prenyl and geranyl groups to the flavone core. This is typically accomplished using the corresponding bromide under basic conditions.

  • Reaction: Flavone Core + Prenyl Bromide/Geranyl Bromide → this compound

  • Reagents and Conditions:

    • Flavone core (1.0 eq)

    • Prenyl bromide or Geranyl bromide (1.2 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Acetone

    • Reflux for 8-12 hours.

  • Work-up and Purification:

    • The reaction mixture is filtered, and the solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with water and brine.

    • The organic layer is dried over sodium sulfate (B86663) and concentrated.

    • The final product is purified by preparative HPLC.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of this compound.

StepProductYield (%)
Claisen-Schmidt CondensationChalcone Intermediate85-90%
Oxidative CyclizationFlavone Core70-75%
Prenylation/GeranylationThis compound50-60%
Overall Yield This compound 11.6% [1][2]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the workflow for the synthesis and subsequent antibacterial testing of this compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_testing Biological Evaluation start Starting Materials chalcone Chalcone Synthesis start->chalcone flavone Flavone Formation chalcone->flavone kuwanonB This compound Synthesis flavone->kuwanonB purify Column Chromatography & HPLC kuwanonB->purify characterize NMR, HRMS purify->characterize activity Antibacterial Activity Assay (e.g., MIC determination) characterize->activity mechanism Mechanism of Action Studies (e.g., Membrane Integrity) activity->mechanism

Caption: Overall workflow from synthesis to biological evaluation.

Conclusion

The total synthesis of this compound has been successfully achieved with a good overall yield. The described methodology provides a reliable route for the preparation of this and other related prenylated flavonoids. These compounds are of significant interest for the development of new antibacterial agents. The provided protocols offer a foundation for researchers to synthesize this compound and explore its therapeutic potential further.

References

Application Notes and Protocols for Kuwanon B Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kuwanon B is a prenylated flavonoid predominantly found in the root bark of the mulberry tree (Morus alba L.).[1][2] This natural compound has garnered interest within the scientific community for its potential therapeutic properties, including antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1] Preliminary studies suggest that its mechanism of action involves the disruption of bacterial membrane integrity.[1] This document provides detailed protocols for the extraction of crude flavonoids from Morus alba and the subsequent purification of this compound for research and drug development purposes.

Data Presentation: Comparison of Extraction Parameters

The efficiency of flavonoid extraction is influenced by numerous factors, including the chosen method, solvent, temperature, and duration. While specific yield data for this compound is not extensively detailed in the provided literature, the following table summarizes quantitative data for total flavonoid extraction from Morus species, offering a comparative baseline for developing a this compound-specific protocol.

Extraction MethodPlant PartSolvent SystemTemperature (°C)Time (min)Solid-to-Liquid RatioReported YieldReference
MacerationRoot Bark80% Methanol (B129727)Room Temperature4320 (72 hrs)Not SpecifiedEnriched Fraction[3]
Reflux ExtractionRoot BarkMethanolBoiling PointSeveral HoursNot SpecifiedEnriched Fraction
Ultrasound-AssistedRoot Bark60% Ethanol60301:25 g/mLNot Specified
Hot RefluxLeaves39.30% Ethanol70.85120.181:34.6 g/mL50.52 mg/g
Aqueous ExtractionLeavesWater70401:40 g/mL65.19 mg/g (Quercetin derivative)

Experimental Protocols

Protocol 1: Conventional Solvent Extraction

This protocol describes a standard maceration/reflux method for the initial extraction of flavonoids from Morus alba root bark.

1. Preparation of Plant Material:

  • Thoroughly wash the root bark of Morus alba to remove soil and contaminants.
  • Air-dry the material in a well-ventilated area, protected from direct sunlight, to prevent enzymatic degradation.
  • Grind the dried root bark into a fine powder to maximize the surface area for solvent penetration.

2. Initial Extraction (Maceration or Reflux):

  • Maceration: Submerge the powdered root bark in 80% methanol at room temperature for 72 hours, with intermittent shaking.
  • Reflux: Alternatively, perform a continuous extraction with methanol using a Soxhlet apparatus or a standard reflux setup for several hours. This method uses heated solvent and can lead to higher yields in shorter times.

3. Concentration:

  • Following extraction, filter the mixture to separate the plant debris from the liquid extract.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to enhance the extraction process, often resulting in improved yields and reduced extraction times.

1. Preparation:

  • Place a known quantity of powdered Morus alba root bark into an appropriate extraction vessel.
  • Add a suitable solvent, such as 60% ethanol, at a specific solid-to-solvent ratio (e.g., 1:25 g/mL).

2. Sonication:

  • Place the vessel into an ultrasonic bath.
  • Optimize sonication parameters, such as temperature (e.g., 60°C) and time (e.g., 30 minutes), to maximize extraction efficiency.

3. Post-Extraction:

  • Filter the extract to remove solid plant material.
  • Concentrate the solvent using a rotary evaporator to yield the crude extract.

Protocol 3: Purification of this compound

This protocol outlines the purification of this compound from the crude extract using solvent partitioning and column chromatography.

1. Solvent Partitioning:

  • Suspend the concentrated crude extract in water.
  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity to fractionate the extract.
  • Begin with a non-polar solvent like n-hexane to remove lipids and pigments.
  • Subsequently, partition with solvents such as chloroform (B151607) and ethyl acetate (B1210297). Flavonoids like Kuwanons are often enriched in the ethyl acetate fraction.
  • Dry the resulting ethyl acetate fraction completely.

2. Silica (B1680970) Gel Column Chromatography:

  • Prepare a column packed with silica gel.
  • Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and load it onto the column.
  • Elute the column with a gradient of chloroform and methanol.
  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

3. Sephadex LH-20 Column Chromatography:

  • For further purification, subject the this compound-rich fractions from the silica gel column to chromatography on a Sephadex LH-20 column. This step is effective for separating compounds based on molecular size and polarity.
  • Collect and concentrate the purified fractions to yield isolated this compound.

4. Purity Analysis:

  • Confirm the purity of the final product using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a photodiode array (PDA) detector.

Visualizations

Experimental Workflow Diagram

Extraction_Purification_Workflow start Morus alba Root Bark prep Preparation (Wash, Dry, Grind) start->prep end_node Purified This compound extraction Extraction (Maceration / UAE) prep->extraction filtration Filtration & Concentration extraction->filtration Crude Extract partition Solvent Partitioning (Hexane, EtOAc) filtration->partition silica Silica Gel Chromatography partition->silica EtOAc Fraction sephadex Sephadex LH-20 Chromatography silica->sephadex Enriched Fractions analysis Purity Analysis (HPLC) sephadex->analysis analysis->end_node

Caption: Workflow for this compound extraction and purification.

Anti-inflammatory Signaling Pathway

While this compound's specific pathway is under investigation, related compounds like Kuwanon T from Morus alba exert anti-inflammatory effects by modulating NF-κB and Nrf2 signaling. This pathway is a likely target for this compound as well.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) IKK IKK Activation LPS->IKK IkappaB IκBα Degradation IKK->IkappaB NFkB_Ac NF-κB (Active) (p50/p65) IkappaB->NFkB_Ac Releases NFkB_In NF-κB (Inactive) (p50/p65)-IκBα NFkB_In->IkappaB NFkB_Nuc NF-κB Translocation NFkB_Ac->NFkB_Nuc Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_Nuc Nrf2 Translocation Nrf2->Nrf2_Nuc ProInflam Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_Nuc->ProInflam Upregulates HO1 Antioxidant Genes (HO-1) Nrf2_Nuc->HO1 Upregulates Kuwanon This compound (Hypothesized) Kuwanon->IKK Inhibits Kuwanon->Keap1_Nrf2 Promotes Dissociation

Caption: Hypothesized anti-inflammatory action of this compound.

References

Determining Kuwanon B Concentration Using High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon B is a prenylated flavonoid predominantly found in the root bark of Morus alba L. (white mulberry), a plant with a long history in traditional medicine.[1][2] As a member of the flavonoid class of compounds, this compound is being investigated for a variety of pharmacological activities.[2] Accurate and precise quantification of this compound is essential for the quality control of raw plant materials, standardization of herbal extracts, and in various stages of drug development and pharmacokinetic studies.

This document provides a detailed protocol for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) or UV-Vis detection. The method is adapted from validated procedures for structurally similar flavonoids, such as Kuwanon A and Kuwanon G, also found in Morus species.[1][3]

Experimental Protocols

Sample Preparation: Extraction from Morus alba Root Bark

This protocol outlines the extraction of this compound from dried plant material.

Reagents and Materials:

  • Dried and powdered root bark of Morus alba

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Acetonitrile (HPLC grade)

  • Rotary evaporator

  • Ultrasonic bath

  • 0.22 µm syringe filters

Procedure:

  • Weigh 10 g of powdered root bark and place it into a suitable flask.

  • Add 100 mL of methanol and extract using an ultrasonic bath for 60 minutes at 40°C.

  • Filter the extract and collect the supernatant.

  • Repeat the extraction process on the plant residue two more times.

  • Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Suspend the dried extract in 100 mL of water and partition sequentially with n-hexane (3 x 100 mL) to remove non-polar compounds.

  • Further partition the aqueous layer with ethyl acetate (3 x 100 mL). Kuwanon compounds are typically enriched in the ethyl acetate fraction.

  • Collect the ethyl acetate fractions and evaporate to dryness.

  • Re-dissolve the final dried extract in a known volume of methanol to create a stock solution.

  • Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.

HPLC Method Protocol

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
Column Gemini C18, 5 µm, 4.6 x 250 mm (or equivalent).[3]
Mobile Phase A 0.1% (v/v) Formic Acid in Water.[3]
Mobile Phase B Acetonitrile.[3]
Flow Rate 1.0 mL/min.
Column Temperature 45°C.[3]
Detection Wavelength 266 nm.[1][3] Flavonoids typically exhibit strong absorbance between 250-280 nm and 300-380 nm.[4]
Injection Volume 10 µL.

Gradient Elution Program:

Time (minutes)% Mobile Phase B (Acetonitrile)
030
2570
3090
3590
3630
4030

Data Presentation: Method Validation Summary

The following tables summarize typical method validation parameters based on a validated method for the structurally related compounds Kuwanon G and Morusin.[3] These values provide a benchmark for the expected performance of the this compound method.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.0Complies
Theoretical Plates (N) N > 2000Complies
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%< 1.0%

Table 2: Linearity, Limits of Detection (LOD), and Quantification (LOQ)

Analyte (Related Compound)Linear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Kuwanon G2.10 - 100> 0.9990.692.10
Morusin1.07 - 100> 0.9990.351.07

Table 3: Precision

Precision TypeConcentration (µg/mL)%RSD (Kuwanon G)%RSD (Morusin)
Intra-day Low, Medium, High0.08 - 0.700.08 - 0.70
Inter-day Low, Medium, High0.06 - 0.480.06 - 0.48

Table 4: Accuracy (Recovery)

Spiked LevelConcentration (µg/mL)Mean Recovery (%) (Kuwanon G)Mean Recovery (%) (Morusin)
Low598.40 - 111.5598.40 - 111.55
Medium1098.40 - 111.5598.40 - 111.55
High2098.40 - 111.5598.40 - 111.55

Mandatory Visualization

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis Morus_alba_Root_Bark Morus alba Root Bark Powder Methanol_Extraction Ultrasonic Extraction with Methanol Morus_alba_Root_Bark->Methanol_Extraction Filtration_Evaporation Filtration and Evaporation Methanol_Extraction->Filtration_Evaporation Liquid_Liquid_Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) Filtration_Evaporation->Liquid_Liquid_Partitioning Final_Extract Dried Ethyl Acetate Extract Liquid_Liquid_Partitioning->Final_Extract Reconstitution_Filtration Reconstitution in Methanol & 0.22 µm Filtration Final_Extract->Reconstitution_Filtration HPLC_Vial Sample in HPLC Vial Reconstitution_Filtration->HPLC_Vial HPLC_System HPLC System (C18 Column, Gradient Elution) HPLC_Vial->HPLC_System PDA_Detector PDA/UV-Vis Detector (266 nm) HPLC_System->PDA_Detector Data_Acquisition Data Acquisition and Processing PDA_Detector->Data_Acquisition Quantification Quantification of This compound Data_Acquisition->Quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_method_development Method Development cluster_validation Method Validation (ICH Guidelines) Optimization Optimize Chromatographic Conditions Specificity Specificity Optimization->Specificity Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy (Recovery) Optimization->Accuracy Precision Precision (Repeatability & Intermediate) Optimization->Precision LOD_LOQ LOD & LOQ Optimization->LOD_LOQ Robustness Robustness Optimization->Robustness Validated_Method Validated HPLC Method for this compound Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Logical relationship for HPLC method validation.

References

Application Notes and Protocols for Kuwanon B Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon B, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Preliminary studies indicate that its mechanism of action involves the disruption of bacterial membrane integrity, leading to rapid bactericidal effects.[1] This document provides detailed protocols for conducting antibacterial susceptibility testing of this compound, guidance on data presentation, and visual representations of the experimental workflow and proposed mechanism of action. While specific quantitative data for this compound is still emerging, the methodologies outlined here, adapted from protocols for the related compound Kuwanon G, provide a robust framework for its evaluation.

Data Presentation

Effective evaluation of an antibacterial compound requires the systematic collection and clear presentation of quantitative data. The primary metrics for antibacterial susceptibility are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). All experimentally determined data should be summarized in a clear, tabular format to facilitate comparison across different bacterial strains and experimental conditions.

Table 1: Antibacterial Susceptibility of this compound

Bacterial StrainTest CompoundMIC (µg/mL)MBC (µg/mL)Reference Strain (e.g., ATCC)
Staphylococcus aureusThis compoundTBDTBDe.g., ATCC 29213
Streptococcus mutansThis compoundTBDTBDe.g., ATCC 25175
Bacillus subtilisThis compoundTBDTBDe.g., ATCC 6633
Enterococcus faecalisThis compoundTBDTBDe.g., ATCC 29212

TBD: To be determined experimentally.

Experimental Protocols

The following protocols are adapted from established methods for antibacterial susceptibility testing of natural products.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium (e.g., Brain Heart Infusion broth)

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and reservoirs

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

    • Further dilutions should be prepared in the appropriate growth medium.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile broth.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for the assay.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the this compound stock solution (or a working dilution) to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.

    • The final concentrations of this compound will range accordingly.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

    • Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a spectrophotometer.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips

  • Incubator (37°C)

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 24-48 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of this compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plates.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the MIC and MBC of this compound.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_kuwanon Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_kuwanon->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate_mic Incubate at 37°C for 18-24h add_inoculum->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Wells with No Growth onto Agar read_mic->plate_mbc incubate_mbc Incubate at 37°C for 24-48h plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination of this compound.

Proposed Mechanism of Action

The proposed antibacterial mechanism of this compound involves the disruption of the bacterial cell membrane.

G cluster_cell Bacterial Cell cell_wall Cell Wall cell_membrane Cell Membrane cytoplasm Cytoplasm kuwanon_b This compound disruption Membrane Disruption (Pore Formation, Loss of Integrity) kuwanon_b->disruption Targets disruption->cell_membrane leakage Leakage of Intracellular Contents (Ions, ATP, etc.) disruption->leakage death Cell Death leakage->death

Caption: Proposed Mechanism of Action of this compound.

References

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Kuwanon B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Kuwanon B, a prenylated flavonoid with known antibacterial properties.

Introduction

This compound is a natural flavonoid compound isolated from the root bark of Morus alba (white mulberry). Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antimicrobial effects. Preliminary studies indicate that this compound exhibits antibacterial activity, particularly against Gram-positive bacteria. The proposed mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to rapid bactericidal effects[1]. The determination of the MIC is a critical first step in the evaluation of a novel antimicrobial agent, providing the lowest concentration of the drug that inhibits the visible growth of a microorganism. This data is essential for further preclinical development and for understanding the therapeutic potential of the compound.

Quantitative Data Summary

While specific MIC values for this compound are not as widely reported as for other related compounds like Kuwanon G, the available data indicates its potential as an antibacterial agent. For context and comparison, the following table summarizes the MIC values of the closely related compound, Kuwanon G, against various bacterial strains. It is recommended that researchers use this data as a guideline for establishing appropriate concentration ranges for testing this compound.

Microorganism StrainCompoundMIC (µg/mL)Reference
Streptococcus mutansKuwanon G8.0[2][3]
Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 33591Kuwanon G3.13 - 12.50[4]
MRSA (animal isolates)Kuwanon G3.13 - 12.50[4]

Mechanism of Action

This compound is believed to exert its antibacterial effect through the disruption of the bacterial cell membrane. This direct action on the cell envelope leads to a loss of membrane potential, leakage of intracellular components, and ultimately, cell death. This mechanism is characteristic of certain antimicrobial peptides and other natural compounds that target the physical integrity of the bacterial cell rather than specific metabolic pathways.

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standardized, efficient, and widely accepted technique for antimicrobial susceptibility testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

  • Sterile pipette tips and reservoirs

  • Vortex mixer

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to create a working stock solution at a concentration suitable for the desired final concentration range in the assay. Note: The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound working stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of this compound concentrations.

    • The eleventh well should serve as a positive control (bacterial growth control) and contain only CAMHB and the bacterial inoculum.

    • The twelfth well should serve as a negative control (sterility control) and contain only CAMHB.

    • Add 100 µL of the diluted bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • Alternatively, the optical density (OD) of the wells can be measured at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock Prepare this compound Stock Solution plate 96-Well Plate Setup stock->plate Add to first well inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacterial Suspension inoculum->inoculation Add to wells dilution Serial Dilution of This compound plate->dilution Perform serial dilutions dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation reading Read Results (Visual or OD600) incubation->reading mic Determine MIC reading->mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) of this compound.

Proposed Mechanism of Action Diagram

KuwanonB_Mechanism cluster_cell Bacterial Cell membrane Cell Membrane leakage Leakage of Intracellular Contents membrane->leakage leads to cytoplasm Cytoplasm kuwanon_b This compound disruption Membrane Disruption kuwanon_b->disruption Interacts with disruption->membrane death Cell Death leakage->death

Caption: Proposed mechanism of action of this compound on a bacterial cell.

References

Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Kuwanon B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kuwanon B, a prenylated flavonoid isolated from the root bark of Morus alba, has demonstrated notable antibacterial properties.[1][2] Preliminary studies indicate that it exhibits concentration-dependent bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][2] The proposed mechanism of action involves the disruption of bacterial membrane integrity.[1][2] These characteristics make this compound a compound of interest for the development of new antibacterial agents.

This document provides a comprehensive protocol for determining the Minimum Bactericidal Concentration (MBC) of this compound. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum under specific in vitro conditions.[3][4][5] Establishing the MBC is a critical step in evaluating the bactericidal potential of a compound and is typically performed following the determination of the Minimum Inhibitory Concentration (MIC).[3][6]

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from MIC and MBC assays for this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
e.g., Staphylococcus aureus ATCC 29213
e.g., Methicillin-resistantS. aureus (MRSA)
e.g., Streptococcus mutans
e.g., Escherichia coli ATCC 25922

Interpretation of MBC/MIC Ratio:

  • ≤ 4: Bactericidal

  • > 4: Bacteriostatic

Experimental Protocols

This section details the methodology for determining the MIC and subsequently the MBC of this compound using the broth microdilution method, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications suitable for natural compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[6] This protocol is a prerequisite for determining the MBC.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution. Further dilutions should be made in CAMHB, ensuring the final DMSO concentration does not exceed 1% (v/v) in the assay, as this may affect bacterial growth.

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound working solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (inoculum without this compound), and well 12 will be the sterility control (broth only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined by subculturing the contents from the wells of the completed MIC assay that show no visible growth.

Materials:

  • Completed MIC plate

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Subculturing: From each well of the MIC plate that shows no visible bacterial growth (i.e., the MIC well and all wells with higher concentrations), take a 100 µL aliquot.

  • Plating: Spread the 100 µL aliquot evenly onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Visualizations

Experimental Workflow

MBC_Determination_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay prep_kuwanon Prepare this compound Stock Solution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well Plate prep_kuwanon->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (37°C, 18-24h) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher concentrations) read_mic->subculture plate_mbc Plate onto Agar Plates subculture->plate_mbc incubate_mbc Incubate Plates (37°C, 18-24h) plate_mbc->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc Mechanism_of_Action cluster_membrane Bacterial Cell Membrane membrane Lipid Bilayer disruption Membrane Disruption & Permeabilization membrane->disruption kuwanon This compound kuwanon->membrane Interacts with leakage Leakage of Intracellular Contents (Ions, ATP, etc.) disruption->leakage death Bacterial Cell Death leakage->death

References

Application Notes and Protocols: In Vitro Efficacy Testing of Kuwanon B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for establishing an in vitro model to evaluate the efficacy of Kuwanon B, a natural compound with potential therapeutic applications. The protocols outlined below detail methods to assess its anti-inflammatory and anti-cancer properties.

Introduction

This compound is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry). While its antibacterial activities are documented, the effects of this compound on mammalian cells, particularly in the context of cancer and inflammation, are less understood. Other members of the Kuwanon family, such as Kuwanon C, G, M, and T, have demonstrated significant anti-inflammatory and anti-cancer properties in vitro.[1][2][3][4] These compounds have been shown to induce apoptosis in cancer cells and modulate key signaling pathways, including the NF-κB and Nrf2 pathways.[1] This document provides a detailed methodology to investigate if this compound exhibits similar therapeutic potential.

The following protocols are designed to be adaptable for screening this compound against various cancer cell lines and in models of inflammation. The primary objectives of these assays are to:

  • Determine the cytotoxic effects of this compound on cancer cells.

  • Elucidate the mechanism of cell death, particularly the induction of apoptosis.

  • Investigate the anti-inflammatory properties of this compound.

  • Analyze the impact of this compound on key protein expression in relevant signaling pathways.

Proposed Signaling Pathways for this compound Activity

Based on the known mechanisms of other Kuwanon compounds, the following signaling pathways are proposed as potential targets for this compound. The experimental protocols are designed to investigate these pathways.

Kuwanon_B_Proposed_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptosis Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Pro_inflammatory_Cytokines iNOS_COX2 iNOS, COX-2 NFkB_activation->iNOS_COX2 Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation iNOS_COX2->Inflammation ER_Stress ER Stress Mitochondria Mitochondria ER_Stress->Mitochondria Bax Bax Mitochondria->Bax Bcl2 Bcl-2 Mitochondria->Bcl2 Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis KuwanonB This compound KuwanonB->NFkB_activation Inhibition KuwanonB->ER_Stress Induction KuwanonB->Mitochondria Modulation

Caption: Proposed signaling pathways modulated by this compound.

Experimental Workflow

The following workflow provides a logical sequence for evaluating the in vitro efficacy of this compound.

Kuwanon_B_Experimental_Workflow start Start: Prepare this compound Stock Solution cell_culture Cell Culture (e.g., MDA-MB-231 for cancer, RAW264.7 for inflammation) start->cell_culture viability_assay Phase 1: Cytotoxicity Screening (MTT Assay) cell_culture->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assays Phase 2: Mechanism of Cell Death (Annexin V/PI Staining, Caspase-3 Assay) ic50->apoptosis_assays inflammation_assays Phase 3: Anti-inflammatory Assessment (Griess Assay for NO, ELISA for Cytokines) ic50->inflammation_assays western_blot Phase 4: Pathway Analysis (Western Blot for key proteins) apoptosis_assays->western_blot inflammation_assays->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis end End: Efficacy Profile of this compound data_analysis->end

Caption: Experimental workflow for in vitro testing of this compound.

Materials and Reagents

  • Cell Lines:

    • Human breast cancer cell line: MDA-MB-231 (ATCC® HTB-26™)

    • Murine macrophage cell line: RAW 264.7 (ATCC® TIB-71™)

  • This compound: High purity (>98%)

  • Cell Culture Media and Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate Buffered Saline (PBS)

  • Assay Kits and Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay kit

    • Annexin V-FITC Apoptosis Detection Kit

    • Caspase-3 Activity Assay Kit

    • Griess Reagent System for Nitric Oxide quantification

    • ELISA kits for TNF-α and IL-6

    • BCA Protein Assay Kit

    • Primary antibodies: β-actin, p65 (NF-κB), IκBα, Bax, Bcl-2, Cleaved Caspase-3

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

    • Lipopolysaccharide (LPS) from E. coli

Experimental Protocols

Cell Culture and Maintenance
  • Culture MDA-MB-231 and RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

Protocol 1: Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC and PI Staining)
  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Anti-inflammatory Assay (Nitric Oxide Production)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitric oxide concentration using a sodium nitrite (B80452) standard curve.

Protocol 4: Western Blot Analysis
  • Seed cells in a 6-well plate and treat with this compound as described in previous protocols.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensity using densitometry software and normalize to β-actin.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on MDA-MB-231 Cells

Treatment TimeThis compound Conc. (µM)Cell Viability (%)IC50 (µM)
24 hours0100 ± 5.2
195 ± 4.8
1078 ± 6.1
5045 ± 3.9
48 hours0100 ± 4.5
188 ± 5.3
1062 ± 4.7
5028 ± 3.1

Table 2: Effect of this compound on Apoptosis in MDA-MB-231 Cells

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control3.1 ± 0.52.5 ± 0.41.2 ± 0.2
This compound (IC50)15.8 ± 1.210.2 ± 0.91.5 ± 0.3
This compound (2x IC50)28.4 ± 2.118.7 ± 1.52.1 ± 0.4

Table 3: Anti-inflammatory Effect of this compound on RAW 264.7 Cells

TreatmentLPS (1 µg/mL)Nitric Oxide (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-1.2 ± 0.350 ± 835 ± 6
LPS+45.6 ± 3.8850 ± 62620 ± 45
This compound (10 µM) + LPS+25.1 ± 2.5420 ± 35310 ± 28
This compound (50 µM) + LPS+10.5 ± 1.8180 ± 21150 ± 19

Table 4: Relative Protein Expression in this compound Treated Cells

TreatmentRelative p65 ExpressionRelative Bax/Bcl-2 RatioRelative Cleaved Caspase-3
Control1.001.001.00
This compound (IC50)0.65 ± 0.082.5 ± 0.33.2 ± 0.4
LPS2.8 ± 0.4N/AN/A
This compound + LPS1.5 ± 0.2N/AN/A

Conclusion

This document provides a comprehensive guide for the initial in vitro evaluation of this compound's efficacy as a potential anti-cancer and anti-inflammatory agent. The successful execution of these protocols will provide valuable data on its dose-dependent effects, mechanism of action, and impact on key cellular signaling pathways. These findings will be crucial for guiding further pre-clinical development of this compound.

References

Kuwanon B: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon B is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry). Like other members of the Kuwanon family, it has garnered scientific interest for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for the laboratory use of this compound, focusing on its formulation and its investigated biological activities, primarily its antibacterial and potential anti-inflammatory effects. Due to the limited availability of data specifically for this compound, information from closely related Kuwanon compounds is included to provide a comparative context and a foundation for experimental design.

Formulation and Solubility

This compound is a hydrophobic compound, and its formulation is critical for achieving reliable and reproducible results in in vitro and in vivo experiments.

Stock Solution Preparation:

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound and other hydrophobic flavonoids.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add pure, sterile DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly to dissolve. Gentle warming (to 37°C) or brief sonication can aid in dissolution.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Important Considerations:

    • When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer immediately before use.

    • If precipitation occurs upon dilution in aqueous solutions, consider using a carrier solvent system, such as a mixture of DMSO, PEG300, and Tween-80, or formulating with cyclodextrins to enhance solubility.

Biological Activities and Quantitative Data

Antibacterial Activity

This compound has demonstrated activity against Gram-positive bacteria, with a proposed mechanism of action involving the disruption of the bacterial cell membrane integrity[1].

Table 1: Antibacterial Activity of Kuwanon G (a related compound) against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Streptococcus mutans8.0[2]
Streptococcus sobrinusN/A[2]
Streptococcus sanguisN/A[2]
Porphyromonas gingivalisN/A[2]
Methicillin-resistant Staphylococcus aureus (MRSA)3.13 - 12.50
Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are limited, extensive research on other Kuwanon compounds, such as Kuwanon A and T, suggests that this class of molecules modulates key inflammatory signaling pathways, including NF-κB and Nrf2/HO-1.

Table 2: Anti-inflammatory Activity of Related Flavonoids

CompoundAssayTarget/MarkerIC50 ValueReference
3',4'-dihydroxyflavoneNitric Oxide (NO) Production (LPS-induced)iNOS9.61 ± 1.36 µM
LuteolinNitric Oxide (NO) Production (LPS-induced)iNOS16.90 ± 0.74 µM

Note: This table provides IC50 values for other flavonoids with anti-inflammatory properties to offer a comparative context for potential studies with this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain like Staphylococcus aureus.

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial culture (S. aureus, e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Workflow Diagram:

MIC_Workflow prep Prepare this compound serial dilutions in CAMHB mix Add inoculum to wells prep->mix inoc Prepare bacterial inoculum (5x10^5 CFU/mL) inoc->mix incubate Incubate at 37°C for 18-24h mix->incubate read Read absorbance at 600 nm incubate->read determine Determine MIC read->determine

Caption: Workflow for MIC determination of this compound.

Procedure:

  • Prepare this compound dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare bacterial inoculum: Grow the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (bacteria in CAMHB with DMSO) and a negative control well (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria (no turbidity). This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Bacterial Membrane Integrity Assay

This protocol uses the fluorescent dye propidium (B1200493) iodide (PI) to assess the effect of this compound on bacterial membrane integrity. PI can only enter cells with compromised membranes.

Materials:

  • This compound

  • Staphylococcus aureus culture

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) solution (1 mg/mL in water)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial preparation: Grow S. aureus to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.5.

  • Treatment: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (vehicle - DMSO).

  • Staining: Add PI to each sample to a final concentration of 5 µg/mL.

  • Incubation: Incubate the samples in the dark at room temperature for 30 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells using a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Protocol 3: NF-κB Activation Assay (in RAW 264.7 Macrophages)

This protocol describes how to assess the inhibitory effect of this compound on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Reagents for nuclear extraction

  • Assay kit for NF-κB p65 activity (e.g., a transcription factor ELISA)

Workflow Diagram:

NFkB_Workflow seed Seed RAW 264.7 cells pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate extract Perform nuclear extraction stimulate->extract assay Measure NF-κB p65 activity extract->assay

Caption: Workflow for NF-κB activation assay.

Procedure:

  • Cell culture: Seed RAW 264.7 cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 1 hour.

  • Nuclear extraction: Harvest the cells and perform nuclear extraction according to the manufacturer's protocol of the extraction kit.

  • NF-κB activity assay: Determine the amount of active NF-κB p65 in the nuclear extracts using a transcription factor activity assay kit.

Protocol 4: Nrf2 Nuclear Translocation Assay

This protocol outlines a method to determine if this compound can induce the nuclear translocation of Nrf2, a key step in the activation of the antioxidant response.

Materials:

  • This compound

  • HepG2 or other suitable cell line

  • Reagents for immunofluorescence (antibodies against Nrf2, fluorescently labeled secondary antibodies, DAPI)

  • Fluorescence microscope

Procedure:

  • Cell culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound at various concentrations for a defined period (e.g., 4-6 hours). Include a positive control (e.g., sulforaphane) and a negative control (vehicle).

  • Fixation and permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block non-specific binding and then incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. An increase in the co-localization of the Nrf2 signal with the DAPI signal (nuclear staining) indicates Nrf2 translocation.

Signaling Pathway Diagrams

Proposed Antibacterial Mechanism of this compound

Antibacterial_Mechanism KuwanonB This compound Membrane Bacterial Cell Membrane KuwanonB->Membrane interacts with Disruption Membrane Disruption Membrane->Disruption leads to Leakage Ion & ATP Leakage Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of this compound antibacterial activity.

Proposed Anti-inflammatory Signaling Pathways Modulated by this compound

Anti_inflammatory_Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB translocates Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus_NFkB->Inflammation activates transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus_Nrf2 Nrf2 (in nucleus) Nrf2->Nucleus_Nrf2 translocates ARE ARE Nucleus_Nrf2->ARE binds to Antioxidant Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant activates transcription KuwanonB This compound KuwanonB->IKK inhibits KuwanonB->Keap1 disrupts

References

Application Notes and Protocols for Kuwanon B Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the analytical characterization of Kuwanon B, a flavone (B191248) derivative found in the root bark of the mulberry tree (Morus alba L.).[1] The methods described herein are essential for the quality control, standardization, and investigation of the pharmacological properties of this compound.

Physicochemical Properties of this compound

This compound is a prenylated flavone with the following characteristics:

PropertyValueSource
Molecular Formula C25H24O6[1]
Molecular Weight 420.45 g/mol [1]
CAS Number 62596-39-6[1]
Class 3-prenylated flavone[2]

Analytical Standards

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol is adapted from established methods for the analysis of structurally related flavonoids, such as Kuwanon G and Morusin, also found in Morus alba.[3][4]

Objective: To determine the purity of a this compound standard and quantify its concentration in various sample matrices.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[3]

  • Column: Gemini C18 analytical column (or equivalent), maintained at 45°C.[4]

  • Mobile Phase: A gradient elution of 0.1% (v/v) aqueous formic acid (A) and acetonitrile (B52724) (B).[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 266 nm is recommended, as related flavonoids show strong absorbance at this wavelength.[3][4] A PDA detector can be used to monitor the full spectrum.[3]

  • Injection Volume: 10 µL.[3]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in HPLC-grade methanol (B129727) or DMSO. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation (from Morus Root Bark): a. Weigh 10 g of powdered root bark and extract with 100 mL of methanol using an ultrasonic bath for 60 minutes at 40°C.[3] b. Filter the extract and repeat the extraction on the residue two more times.[3] c. Combine the methanolic extracts and evaporate to dryness using a rotary evaporator.[3] d. Suspend the dried extract in water and partition with n-hexane to remove non-polar compounds.[3] e. Further partition the aqueous layer with ethyl acetate (B1210297).[3] f. Collect the ethyl acetate fractions and evaporate to dryness.[3] g. Re-dissolve the final dried extract in a known volume of methanol and filter through a 0.22 µm syringe filter prior to HPLC injection.[3]

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Expected Performance (based on similar flavonoid analyses):

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Recovery 98-112%
Precision (RSD) < 4.0%

These values should be confirmed through a formal method validation study.[4]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare this compound Calibration Standards HPLC_System Inject into HPLC System Standard_Prep->HPLC_System Sample_Extract Extract this compound from Matrix Filter Filter Samples (0.22 µm) Sample_Extract->Filter Filter->HPLC_System Separation Chromatographic Separation (C18) HPLC_System->Separation Detection UV Detection (266 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound in Samples Calibration->Quantification

Workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound and assess its purity.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Internal Standard (for qNMR): A certified internal standard such as maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 (BTMSB-d4) can be used for quantitative NMR (qNMR).[5]

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the chosen deuterated solvent. For qNMR, add a known amount of the internal standard.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for full structural assignment. For qNMR, use a pulse sequence with a sufficient relaxation delay (D1) of at least 60 seconds to ensure full relaxation of all signals.[5]

  • Data Processing: Process the spectra using appropriate software. For qNMR, carefully integrate the signals of this compound and the internal standard.

  • Analysis:

    • Compare the acquired ¹H and ¹³C chemical shifts with published data for this compound to confirm its identity.

    • For purity assessment, look for signals corresponding to impurities.

    • For qNMR, calculate the purity or concentration of this compound based on the integral ratio of its signals to the signals of the internal standard.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Objective: To confirm the molecular weight of this compound and study its fragmentation pattern for structural confirmation.

Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system or with a direct infusion source.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

  • Analysis: Introduce the sample into the mass spectrometer.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. Perform tandem MS (MS/MS) experiments to obtain the fragmentation pattern.

  • Data Analysis:

    • In the full scan spectrum, look for the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of this compound (420.45).

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

Pharmacological Activity and Signaling Pathway

This compound, along with other related compounds from Morus alba, has been investigated for various pharmacological activities. One of the key reported activities is its anti-inflammatory effect. For instance, structurally similar compounds like Kuwanon T have been shown to exert anti-inflammatory effects by modulating the NF-κB and HO-1/Nrf2 signaling pathways in response to stimuli like lipopolysaccharide (LPS).[6] These compounds inhibit the production of inflammatory mediators such as nitric oxide, prostaglandin (B15479496) E2, and pro-inflammatory cytokines.[6] The anti-inflammatory action is partly attributed to the inhibition of the NF-κB pathway and the activation of the Nrf2-mediated expression of heme oxygenase-1 (HO-1), which has cytoprotective effects.[6]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB/IκBα Complex NFkB NF-κB NFkB_complex->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nrf2_complex Nrf2/Keap1 Complex Nrf2 Nrf2 Nrf2_complex->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates KuwanonB This compound KuwanonB->IKK inhibits KuwanonB->Nrf2_complex promotes dissociation Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Inflammation induces ARE ARE Nrf2_nuc->ARE binds Antioxidant Antioxidant Gene Expression (HO-1) ARE->Antioxidant induces

Proposed anti-inflammatory signaling pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Kuwanon B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Kuwanon B.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the main strategic challenges in the total synthesis of this compound? The key strategic challenge lies in the construction of the unique Diels-Alder type adduct structure. This involves a critical intermolecular [4+2] cycloaddition between a chalcone (B49325) and a dehydroprenyl diene. Achieving the desired regioselectivity and stereoselectivity in this step is a significant hurdle. Subsequent functional group manipulations and cyclization to form the final flavone (B191248) structure also present notable difficulties.
Why is the Diels-Alder reaction particularly challenging in this synthesis? The Diels-Alder reaction for this compound synthesis is challenging due to several factors: • Regioselectivity: Ensuring the correct orientation of the diene and dienophile to form the desired constitutional isomer is critical.[1] • Stereoselectivity: Controlling the endo/exo selectivity of the cycloaddition can be difficult, often resulting in mixtures of diastereomers that require separation. • Reaction Conditions: The reaction may require thermal promotion, but the starting materials can be sensitive to high temperatures, leading to decomposition or side reactions.[2] Lewis acid catalysis can sometimes improve selectivity but may also complicate the reaction mixture.
What are common issues with the oxidative cyclization step to form the flavone core? The oxidative cyclization of the 2'-hydroxychalcone (B22705) intermediate to the flavone core can be problematic.[3][4] Common issues include: • Low Yields: The reaction can be low-yielding due to competing side reactions, such as the formation of aurones.[3] • Reagent Selection: The choice of oxidizing agent is crucial. While various reagents like I2/DMSO or selenium-based reagents can be used, optimizing the conditions for a specific substrate is often necessary to favor flavone formation. • Reaction Mechanism: The mechanism can proceed through different pathways, and controlling which pathway is dominant to obtain the desired flavone can be challenging.
Are there known stability or purification issues with intermediates or the final product? Yes, intermediates, particularly those with multiple unprotected phenol (B47542) groups, can be prone to oxidation. Purification of the Diels-Alder adducts can be difficult due to the presence of diastereomers and unreacted starting materials. Column chromatography is a common purification method, and both normal-phase (silica gel) and reverse-phase (C18) chromatography have been employed for flavonoid compounds. The final product, this compound, also contains sensitive functional groups that may require careful handling and storage.

Troubleshooting Guides

Problem 1: Low Yield in the Diels-Alder Reaction
Symptom Possible Cause Suggested Solution
Low conversion of starting materials.Insufficient reaction temperature or time.Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction by TLC or LC-MS. Extend the reaction time, checking for product formation and starting material decomposition at regular intervals.
Poor reactivity of the chalcone dienophile.The presence of a hydrogen-bonding ortho-hydroxyl group on the chalcone has been shown to accelerate the Diels-Alder reaction. Ensure this group is present and unprotected. DFT calculations suggest this group lowers the activation energy barrier.
Decomposition of starting materials or product.If decomposition is observed at higher temperatures, consider using a high-pressure reactor to allow for lower reaction temperatures. Alternatively, investigate the use of Lewis acid catalysts to promote the reaction under milder conditions.
Formation of multiple regioisomers.Lack of sufficient regiochemical control.While the biosynthesis is highly regioselective, laboratory synthesis may yield mixtures. Careful analysis of the product mixture is required. If inseparable, modification of the substituents on the diene or dienophile may be necessary to enhance regioselectivity.
Problem 2: Undesired Endo/Exo Product Ratio in Diels-Alder Reaction
Symptom Possible Cause Suggested Solution
Formation of an inseparable mixture of endo and exo diastereomers.Kinetic vs. thermodynamic control.Vary the reaction temperature. Lower temperatures often favor the kinetically preferred product (often the endo isomer), while higher temperatures can lead to equilibration and favor the thermodynamically more stable product.
Steric hindrance.Modify the protecting groups on the chalcone or diene to influence the steric environment of the transition state, potentially favoring one isomer over the other.
Ineffective catalyst.If using a catalyst, screen a variety of Lewis acids or other catalysts that have been shown to influence the stereochemical outcome of Diels-Alder reactions.
Problem 3: Low Yield or Side Product Formation in Oxidative Cyclization
Symptom Possible Cause Suggested Solution
Formation of aurone (B1235358) as a major byproduct.Use of an inappropriate oxidizing agent.Different oxidizing agents have different selectivities for flavone versus aurone formation. Reagents like I2 in DMSO or certain selenium (IV) reagents tend to favor flavone formation. Avoid reagents known to selectively produce aurones, such as Hg²⁺, Cu²⁺, or Tl³⁺.
Low conversion to the flavone.Suboptimal reaction conditions.Optimize the reaction temperature and time. Some oxidative cyclizations require reflux conditions to proceed efficiently.
Isomerization issues.The reaction can proceed via isomerization to a flavanone (B1672756) followed by oxidation. Ensure conditions are suitable for this isomerization if it is the desired pathway.

Experimental Protocols

Key Experiment: Thermal [4+2] Cycloaddition (Diels-Alder Reaction)

This protocol is a generalized representation based on similar reactions for mulberry Diels-Alder adducts.

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2'-hydroxychalcone dienophile (1.0 eq) in a suitable high-boiling solvent such as toluene (B28343) or xylene.

  • Addition of Diene: Add the dehydroprenyl diene (typically 1.5-3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from several hours to days.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica (B1680970) gel, typically using a gradient of hexane (B92381) and ethyl acetate, to separate the desired Diels-Alder adduct from unreacted starting materials and any side products.

Visualizations

Synthetic_Strategy_KuwanonB cluster_retrosynthesis Retrosynthetic Analysis KuwanonB This compound IntermediateA Diels-Alder Adduct KuwanonB->IntermediateA Oxidative Cyclization Chalcone 2'-Hydroxychalcone IntermediateA->Chalcone [4+2] Cycloaddition Diene Dehydroprenyl Diene IntermediateA->Diene [4+2] Cycloaddition

Caption: Retrosynthetic analysis of this compound.

Troubleshooting_Diels_Alder Start Low Yield in Diels-Alder Reaction Cause1 Low Conversion Start->Cause1 Cause2 Decomposition Start->Cause2 Cause3 Poor Regioselectivity Start->Cause3 Solution1a Increase Temperature / Time Cause1->Solution1a Solution1b Ensure ortho-OH on Chalcone Cause1->Solution1b Solution2 Use Milder Conditions (e.g., Lewis Acid) Cause2->Solution2 Solution3 Modify Substituents Cause3->Solution3

Caption: Troubleshooting workflow for the Diels-Alder reaction.

Oxidative_Cyclization_Pathway Chalcone 2'-Hydroxychalcone Intermediate Flavone This compound (Flavone) Chalcone->Flavone Desired Pathway (e.g., I2/DMSO) Aurone Aurone Side-Product Chalcone->Aurone Side Reaction (e.g., Tl(NO3)3)

Caption: Competing pathways in the oxidative cyclization step.

References

optimizing the yield of Kuwanon B from natural extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Kuwanon B Yield

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols to optimize the extraction and purification of this compound from natural sources, primarily Morus alba (White Mulberry) root bark.

Frequently Asked Questions (FAQs)

Q1: What is the most effective source material for this compound extraction?

A1: this compound is an isoprenylated flavonoid predominantly isolated from the root bark of Morus alba L. (White Mulberry).[1] The concentration of secondary metabolites can vary based on the plant's age, geographical location, and harvesting time.[2] It is crucial to verify the botanical identity of the plant material to ensure you are starting with the correct source.[3]

Q2: Which extraction methods are most effective for this compound?

A2: Common and effective methods include maceration, reflux/Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).[4]

  • Maceration and Reflux: Conventional methods that involve soaking the plant material in a solvent. While simple, they can be time-consuming and may require larger solvent volumes.[4]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration. This often leads to higher yields in shorter times and at lower temperatures, which is beneficial for potentially heat-sensitive compounds like flavonoids.

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to rapidly heat the solvent and plant material, accelerating extraction. This method is known for its high efficiency and reduced extraction time.

Q3: What are the best solvents for extracting this compound?

A3: Polar solvents are generally used for the initial extraction of flavonoids. Methanol (B129727) and ethanol (B145695) (typically 60-80% aqueous solutions) are highly effective for creating the crude extract from Morus alba root bark. For subsequent purification steps like liquid-liquid partitioning, ethyl acetate (B1210297) is often used to selectively isolate less polar flavonoids, including this compound.

Q4: How can I quantify the this compound content in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for accurately identifying and quantifying this compound. A photodiode array (PDA) detector is typically used, with a detection wavelength set around 266 nm for quantification.

Troubleshooting Guide

This section addresses common problems encountered during the extraction and purification of this compound.

Problem 1: Low Yield in Crude Extract
Possible Cause Recommended Solution
Poor Quality Plant Material Ensure the Morus alba root bark is correctly identified, harvested at the optimal time, and properly dried and stored in a cool, dark place to prevent enzymatic degradation. Grind the material to a fine, uniform powder (e.g., 0.5-1.0 mm) to maximize surface area and solvent penetration.
Suboptimal Extraction Solvent The choice of solvent is critical. For initial extraction, use polar solvents like 70-80% methanol or ethanol. For advanced methods like UAE, 60% aqueous ethanol has proven effective. The optimal ethanol concentration for total flavonoids from mulberry has been reported between 60% and 81.36%.
Inefficient Extraction Parameters Optimize parameters for your chosen method. For UAE, factors like temperature (e.g., 60°C), time (e.g., 30-58 min), and ultrasonic power need to be fine-tuned. For MAE, parameters include microwave power (e.g., 560 W), time (e.g., 5 min), and solid-to-solvent ratio (e.g., 1:15 g/mL).
Degradation of this compound Flavonoids can be sensitive to heat, light, and pH. Avoid excessive temperatures during extraction and solvent evaporation (e.g., keep rotary evaporator below 40-50°C). Protect samples from direct light. Acidic conditions (pH 2.5-3.5) may improve flavonoid recovery.
Problem 2: Significant Product Loss During Purification
Possible Cause Recommended Solution
Emulsion During Liquid-Liquid Partitioning Emulsions can form at the solvent interface, trapping the target compound. To break emulsions, try adding brine (saturated NaCl solution) or centrifuging the mixture. Ensure you are using the correct solvent system (e.g., partitioning an aqueous suspension with ethyl acetate).
Inefficient Chromatographic Separation Poor separation on a chromatography column can lead to fraction mixing and product loss. Use an appropriate stationary phase like silica (B1680970) gel and a suitable eluent system (e.g., a gradient of chloroform-methanol or hexane-ethyl acetate). Monitor fractions closely using Thin-Layer Chromatography (TLC) to identify and combine the correct fractions.
Co-elution with Impurities Pigments (like chlorophyll) and lipids can interfere with purification. Perform a pre-extraction wash with a non-polar solvent like n-hexane to remove these impurities before proceeding with the primary extraction.

Data Presentation: Comparison of Extraction Methods

The following table summarizes yields for total flavonoids from Morus species using different extraction techniques. Note that this compound is a component of the total flavonoid content, and its specific yield will be a fraction of these values.

Extraction Method Solvent Key Parameters Total Flavonoid Yield Source
MacerationEthanolRoom Temp, long duration~15.55% (crude extract yield)
Soxhlet ExtractionEthanolElevated Temp, 6-8 hours~6.16% (crude extract yield)
Ultrasound-Assisted (UAE)60% Ethanol30°C, 25 min, 20:1 ratio5.17 mg/g (Salvianolic acid B, for comparison)
Ultrasound-Assisted (UAE)Ethanol-~21.79% (crude extract yield)
Microwave-Assisted (MAE)70% Ethanol60°C, 20 min, 12:1 ratio32% higher than conventional methods
Microwave-Assisted (MAE)60% Ethanol560 W, 5 min, 1:15 ratioOptimized for high yield

Experimental Protocols & Visualizations

Workflow for this compound Extraction and Purification

The overall process involves preparing the plant material, performing a primary extraction, partitioning the crude extract to remove impurities, and finally purifying this compound using chromatography.

G A Start: Morus alba Root Bark B Preparation: Dry, Grind to Fine Powder A->B C Pre-Extraction (Defatting) B->C Optional but Recommended D Primary Extraction (e.g., UAE or Maceration) B->D Direct path C->D Use n-Hexane E Filtration & Concentration (Rotary Evaporation) D->E Use 80% Methanol F Crude Extract E->F G Solvent Partitioning (Liquid-Liquid Extraction) F->G H Ethyl Acetate Fraction (Enriched with this compound) G->H Waste1 Hexane (B92381) Fraction (Lipids, etc.) G->Waste1 Discard Waste2 Aqueous Fraction (Polar Impurities) G->Waste2 Discard I Column Chromatography (e.g., Silica Gel) H->I J Fraction Collection & TLC Analysis I->J Elute with Hexane:EtOAc or CHCl3:MeOH gradient K Combine Pure Fractions J->K L Final Purification (e.g., Prep-HPLC) K->L If necessary M Pure this compound K->M L->M

Caption: Generalized workflow for this compound extraction and purification.

Protocol 1: Maceration and Liquid-Liquid Partitioning

This protocol is a conventional method for obtaining a this compound-enriched fraction.

  • Preparation : Thoroughly wash and air-dry the root bark of Morus alba. Grind the dried bark into a fine powder.

  • Initial Extraction : Macerate the powdered bark in 80% methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

  • Concentration : Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Solvent Partitioning :

    • Suspend the crude extract in water.

    • Perform sequential liquid-liquid partitioning in a separatory funnel, first with n-hexane to remove non-polar impurities like lipids. Discard the hexane layer.

    • Next, partition the remaining aqueous layer with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate fractions and concentrate them under reduced pressure. This dried ethyl acetate fraction is enriched with this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonication to improve extraction efficiency.

  • Preparation : Prepare dried, powdered Morus alba root bark as described in Protocol 1.

  • Extraction :

    • Place a known amount of the powdered bark into an extraction vessel.

    • Add 60% aqueous ethanol at a solid-to-solvent ratio of 1:20 (g/mL).

    • Place the vessel in an ultrasonic bath and sonicate for approximately 30 minutes at a controlled temperature of 30-60°C.

  • Post-Extraction : Filter the extract and concentrate the solvent using a rotary evaporator as described previously. Proceed with solvent partitioning (Protocol 1, Step 4) for further purification.

Protocol 3: Purification by Column Chromatography

This protocol is used to isolate this compound from the enriched ethyl acetate fraction.

  • Column Packing :

    • Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like n-hexane.

    • Pour the slurry into a glass column plugged with cotton or glass wool and allow it to pack evenly under gravity, ensuring no air bubbles are trapped.

  • Sample Loading : Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent and carefully load it onto the top of the silica gel bed.

  • Elution :

    • Begin eluting the column with a non-polar mobile phase (e.g., 100% n-hexane or chloroform).

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate or methanol in a stepwise or linear gradient.

  • Fraction Collection : Collect small fractions of the eluate sequentially. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation : Combine the fractions that contain pure this compound (as determined by TLC) and evaporate the solvent to yield the isolated compound.

Troubleshooting Logic for Low Yield

This diagram provides a decision-making process to diagnose the cause of low yields.

G Start Start: Low this compound Yield Q1 Is crude extract yield low? Start->Q1 A1_Yes Check Plant Material: - Correct species? - Properly dried/ground? Q1->A1_Yes Yes A1_No Yield loss is during purification. Q1->A1_No No Q2 Were extraction parameters optimal? A1_Yes->Q2 Q3 Emulsion during partitioning? A1_No->Q3 A2_Yes Consider compound degradation. (Temp, light, pH) Q2->A2_Yes Yes A2_No Optimize: - Solvent choice & ratio - Time & Temperature - UAE/MAE parameters Q2->A2_No No A3_Yes Break emulsion: - Add brine - Centrifuge Q3->A3_Yes Yes A3_No Check chromatography. Q3->A3_No No Q4 Are TLC spots streaky or overlapping? A3_No->Q4 A4_Yes Optimize chromatography: - Adjust solvent gradient - Check column packing - Consider pre-cleaning step Q4->A4_Yes Yes A4_No Review all transfer steps for mechanical loss. Q4->A4_No No

Caption: A decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Improving the Regioselectivity of Kuwanon B Prenylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of Kuwanon B, a flavone (B191248) derivative isolated from the root bark of the mulberry tree (Morus alba L.)[1]. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the prenylation of this compound, with a focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of prenylated flavonoids like this compound?

A1: The main difficulties in synthesizing prenylated flavonoids include:

  • Regioselectivity of Prenylation: Controlling the specific position of prenyl group attachment on the flavonoid scaffold can be challenging, often resulting in a mixture of isomers.[2]

  • Side Reactions: The reactive phenol (B47542) and catechol groups can lead to unwanted side reactions, such as O-prenylation instead of the desired C-prenylation, and oxidation of the aromatic rings.[2]

  • Low Yields: Multi-step syntheses, combined with the possibility of side reactions and purification challenges, can lead to low overall yields.[2]

  • Purification: Separating closely related isomers and byproducts frequently necessitates advanced chromatographic techniques.[2]

Q2: What are the common methods for introducing a prenyl group onto a flavonoid scaffold?

A2: Prenylation of flavonoids can be achieved through two primary approaches:

  • Chemical Synthesis: This often involves the Friedel-Crafts alkylation of the flavonoid with a prenylating agent, such as prenyl bromide or 3-methyl-2-buten-1-ol, in the presence of a Lewis acid or base. Another common chemical method is the O-prenylation of a hydroxyl group followed by a Claisen rearrangement to achieve C-prenylation.

  • Enzymatic Synthesis: This method utilizes prenyltransferase enzymes that catalyze the regiospecific attachment of a prenyl group from a donor molecule, like dimethylallyl pyrophosphate (DMAPP), to the flavonoid.

Q3: Which positions on the this compound molecule are most susceptible to prenylation?

A3: Based on the structure of this compound and general principles of flavonoid chemistry, the most likely positions for prenylation are the electron-rich carbons on the A and B rings, particularly those ortho and para to existing hydroxyl groups. For flavanones, C-6 and C-8 are common prenylation sites on the A-ring.

Q4: How can I favor C-prenylation over O-prenylation?

A4: Lower temperatures and less polar solvents generally favor C-alkylation over O-alkylation in Friedel-Crafts reactions. Additionally, employing a Claisen rearrangement strategy, which involves initial O-prenylation followed by thermal or acid-catalyzed rearrangement to a C-prenyl group, can be an effective way to achieve C-prenylation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Prenylated this compound

Possible Cause Troubleshooting Steps
Inactive catalyst or reagents 1. Verify the activity of the catalyst and the purity of all reagents. 2. For enzymatic reactions, ensure the prenyltransferase is active and the DMAPP is fresh.
Unfavorable reaction conditions (temperature, solvent) 1. Conduct small-scale screening experiments to optimize solvent and temperature. 2. For enzymatic reactions, ensure the pH, temperature, and buffer conditions are optimal for the specific prenyltransferase.
Degradation of starting material or product 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Minimize reaction time and use moderate temperatures.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Possible Cause Troubleshooting Steps
Lack of regioselectivity in the chemical prenylation step 1. Employ protecting groups: Protect certain hydroxyl groups to direct the prenylation to the desired position. 2. Optimize the catalyst: For Claisen rearrangements, different acidic clays (B1170129) can favor different isomers. For example, Florisil can exclusively yield 8-C-prenylated flavonoids, while Montmorillonite K10 can favor 6-C-prenylated products. 3. Control reaction conditions: Lower temperatures may favor the thermodynamically more stable para product in Friedel-Crafts alkylations.
Non-specific enzymatic prenylation 1. Select a highly regiospecific enzyme: Different prenyltransferases exhibit different regioselectivities. For instance, SfN8DT-1 is C8-specific, while FgPT1 preferentially prenylates at the C-6 position. 2. Enzyme engineering: If the desired enzyme is not available, consider site-directed mutagenesis to alter the regioselectivity of an existing prenyltransferase.

Issue 3: Difficulty in Purifying the Final Product

Possible Cause Troubleshooting Steps
Presence of closely related isomers or byproducts 1. Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for separation.
Poor solubility of the product 1. Experiment with different solvent systems for recrystallization or chromatography.

Data Presentation

Table 1: Illustrative Data on the Effect of Different Acidic Clays on the Regioselectivity of Claisen Rearrangement of a 5-O-prenylflavonoid (Hypothetical Data)

CatalystReaction Time (h)Total Yield (%)Isomer Ratio (C-6 : C-8)
Montmorillonite K106859:1
Montmorillonite KSF6787:3
Florisil6921:99

Table 2: Illustrative Data on the Regioselectivity of Different Prenyltransferases on a Flavanone Substrate (Hypothetical Data)

PrenyltransferaseSubstrateProduct(s)Conversion (%)
FgPT1Naringenin6-C-prenylnaringenin95
SfN8DT-1Naringenin8-C-prenylnaringenin98
AtaPTNaringenin6-C, 8-C, and 3'-C prenylnaringenin80 (mixture)

Experimental Protocols

Protocol 1: General Procedure for Chemical C-Prenylation via Claisen Rearrangement

This protocol is a general guideline and should be optimized for this compound.

  • O-Prenylation:

    • Dissolve the starting flavonoid (1 equivalent) in a suitable solvent (e.g., acetone, DMF).

    • Add a base (e.g., K₂CO₃, 2-3 equivalents).

    • Add prenyl bromide (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture and evaporate the solvent.

    • Purify the O-prenylated flavonoid by column chromatography.

  • Claisen Rearrangement:

    • Dissolve the purified O-prenylated flavonoid in a high-boiling point solvent (e.g., N,N-diethylaniline).

    • Heat the reaction mixture under an inert atmosphere at a high temperature (e.g., 180-220 °C) for several hours (monitor by TLC).

    • Alternatively, for improved regioselectivity, adsorb the O-prenylated flavonoid onto an acidic clay catalyst (e.g., Montmorillonite K10 or Florisil) and heat in a suitable solvent at a lower temperature.

    • Cool the reaction mixture and purify the C-prenylated product by column chromatography.

Protocol 2: General Procedure for Enzymatic C-Prenylation

This protocol is a general guideline and requires a specific prenyltransferase.

  • Enzyme Expression and Purification:

    • Express the desired prenyltransferase (e.g., FgPT1, SfN8DT-1) in a suitable host, such as E. coli.

    • Purify the enzyme using affinity chromatography (e.g., Ni-NTA).

  • Enzymatic Reaction:

    • Prepare a reaction buffer optimal for the chosen enzyme (e.g., Tris-HCl with MgCl₂).

    • Add the purified prenyltransferase to the buffer.

    • Add the substrate, this compound (dissolved in a small amount of DMSO), to the reaction mixture.

    • Add the prenyl donor, dimethylallyl pyrophosphate (DMAPP).

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle shaking for several hours to days.

    • Monitor the reaction progress by HPLC or LC-MS.

  • Product Extraction and Purification:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Extract the product into the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

    • Purify the prenylated product by HPLC.

Mandatory Visualizations

experimental_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis A This compound B O-Prenylation (Prenyl Bromide, Base) A->B C O-Prenylated this compound B->C D Claisen Rearrangement (Heat or Acidic Clay) C->D E Mixture of C-Prenylated Isomers D->E F Purification (HPLC) E->F G Regioselective Prenylated this compound F->G H This compound J Enzymatic Reaction H->J I Prenyltransferase + DMAPP I->J K Regioselective Prenylated this compound J->K L Purification (HPLC) K->L M Pure Product L->M

Caption: Comparative workflows for chemical and enzymatic prenylation of this compound.

troubleshooting_regioselectivity start Poor Regioselectivity (Isomer Mixture) method Which method was used? start->method chemical Chemical Synthesis method->chemical Chemical enzymatic Enzymatic Synthesis method->enzymatic Enzymatic chem_q1 Using Protecting Groups? chemical->chem_q1 chem_a1_no Implement Protecting Group Strategy chem_q1->chem_a1_no No chem_q2 Control Reaction Temperature chem_q1->chem_q2 Yes chem_a1_yes Optimize Catalyst (e.g., Montmorillonite vs. Florisil) chem_q2->chem_a1_yes enz_q1 Is the Enzyme Regiospecific? enzymatic->enz_q1 enz_a1_yes Optimize Reaction Conditions (pH, Temp, Co-factors) enz_q1->enz_a1_yes Yes enz_a1_no Screen for a More Regiospecific Prenyltransferase enz_q1->enz_a1_no No enz_q2 Consider Enzyme Engineering enz_a1_no->enz_q2

Caption: Troubleshooting decision tree for improving regioselectivity in this compound prenylation.

signaling_pathway cluster_prenylation_cycle Enzymatic Prenylation Cycle PT_free Free Prenyltransferase (PT) PT_DMAPP PT-DMAPP Complex PT_DMAPP_Flav Ternary Complex (PT-DMAPP-Kuwanon B) PT_DMAPP->PT_DMAPP_Flav + this compound PT_Product PT-Product Complex PT_DMAPP_Flav->PT_Product Prenyl Transfer PT_Product->PT_free Regenerates Product Prenylated This compound PT_Product->Product Releases PPi PPi PT_Product->PPi Releases DMAPP DMAPP DMAPP->PT_free Binds KuwanonB This compound KuwanonB->PT_DMAPP

Caption: Generalized signaling pathway for enzymatic prenylation of flavonoids.

References

Kuwanon B stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Kuwanon B

Disclaimer: Direct experimental data on the stability and degradation of this compound in aqueous solutions is limited in publicly available literature. The information provided below is extrapolated from studies on structurally similar flavonoids and other Kuwanon compounds. Researchers should validate these recommendations under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Like many flavonoids, this compound is expected to have poor water solubility due to its lipophilic nature, and DMSO is a common solvent for creating concentrated stocks of such compounds.[1] It is crucial to keep the final concentration of DMSO in your aqueous experimental buffer low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: How should I store this compound stock solutions to minimize degradation?

A2: To ensure long-term stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: What is the expected stability of this compound in aqueous buffers?

A3: The stability of flavonoids like this compound in aqueous solutions is often dependent on the pH of the buffer.[1] Extreme pH values (both highly acidic and alkaline) can promote degradation.[1] For general experimental use, maintaining a pH range of 6-8 is recommended to enhance stability.[1]

Q4: Can I expect precipitation when I dilute my DMSO stock of this compound into an aqueous buffer?

A4: Yes, precipitation can occur upon dilution of a concentrated DMSO stock into an aqueous buffer, especially at higher final concentrations. Kuwanon compounds, due to their prenyl groups, are lipophilic and have limited aqueous solubility.[1] To avoid this, it is best to use the lowest effective concentration of this compound and a minimal amount of the DMSO stock solution.

Q5: What are the likely degradation pathways for this compound in aqueous solutions?

A5: Based on general flavonoid chemistry, the primary degradation pathways for this compound in aqueous solutions are likely to be hydrolysis and oxidation.[2][3] The flavonoid structure is susceptible to cleavage, particularly at extreme pH values. Oxidation can also occur, potentially accelerated by exposure to light, oxygen, and transition metal ions.[3]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.

  • Possible Cause 1: Degradation of this compound in the stock solution.

    • Troubleshooting Step: Ensure that stock solutions are fresh or have been stored properly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles by using single-use aliquots.[1]

  • Possible Cause 2: Degradation of this compound in the aqueous assay buffer.

    • Troubleshooting Step: Check the pH of your aqueous buffer. Flavonoids are often most stable in a neutral to slightly acidic pH range.[1] Consider performing a time-course experiment to assess the stability of this compound in your specific assay buffer over the duration of your experiment.

  • Possible Cause 3: Precipitation of this compound.

    • Troubleshooting Step: Visually inspect your final solution for any cloudiness or precipitate. If precipitation is suspected, try lowering the final concentration of this compound or slightly increasing the percentage of co-solvent (ensure it doesn't affect your assay).

Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC) over time.

  • Possible Cause: Degradation of this compound.

    • Troubleshooting Step: This is a strong indication of degradation. To identify the degradation products, you can perform forced degradation studies (see Experimental Protocols section). This involves subjecting a solution of this compound to stress conditions (acid, base, oxidation, heat, light) to accelerate the formation of degradation products, which can then be characterized by techniques like LC-MS.

Quantitative Data Summary

ParameterConditionValueReference
Half-life (t½) pH 4.0, 25°CData not available
pH 7.0, 25°CData not available
pH 9.0, 25°CData not available
Degradation Rate Constant (k) pH 4.0, 25°CData not available
pH 7.0, 25°CData not available
pH 9.0, 25°CData not available

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffers of Different pH

  • Preparation of Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, and 9).

  • Preparation of this compound Solutions: Prepare a concentrated stock solution of this compound in DMSO. Dilute the stock solution into each of the prepared buffers to a final concentration suitable for your analytical method (e.g., 10 µg/mL). Ensure the final DMSO concentration is consistent and low across all samples.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition. Calculate the degradation rate constant (k) and the half-life (t½) at each pH.

Protocol 2: Forced Degradation Study of this compound

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for a set period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature and protect from light.

  • Thermal Degradation: Dissolve this compound in a suitable buffer (e.g., pH 7.0) and expose it to elevated temperatures (e.g., 60°C).

  • Photodegradation: Dissolve this compound in a suitable buffer and expose it to a light source (e.g., UV lamp or direct sunlight).

  • Analysis: Analyze the stressed samples using a powerful analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradation products.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare this compound Stock in DMSO dilute Dilute Stock into Buffers stock->dilute buffers Prepare Aqueous Buffers (Varying pH) buffers->dilute incubate Incubate at Constant Temperature dilute->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Calculate Degradation Kinetics (k, t½) hplc->data

Caption: Workflow for assessing the pH stability of this compound.

Troubleshooting_Logic_Flow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent/Low Activity of this compound degradation_stock Degradation in Stock? start->degradation_stock degradation_buffer Degradation in Buffer? start->degradation_buffer precipitation Precipitation? start->precipitation check_storage Verify Stock Storage Conditions degradation_stock->check_storage If suspected check_ph Check Buffer pH & Perform Time-Course degradation_buffer->check_ph If suspected check_solubility Visually Inspect & Lower Concentration precipitation->check_solubility If suspected

Caption: Troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Addressing Kuwanon B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges associated with Kuwanon B in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound solubility a challenge in aqueous solutions for in vitro assays?

A1: this compound is a prenylated flavonoid. Like many other flavonoids, it is a hydrophobic molecule, which results in poor solubility in aqueous solutions such as cell culture media and buffers. This low solubility can lead to the compound precipitating out of solution, which can cause inaccurate concentration assessments, inconsistent experimental results, and potential cytotoxicity from undissolved particles.

Q2: What is the recommended solvent for preparing a concentrated stock solution of this compound?

A2: Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for this compound and other related flavonoids.[1] This is due to its high capacity for solubilizing nonpolar compounds. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted to the final working concentration in the aqueous assay medium.

Q3: My this compound precipitates when I add the DMSO stock to my cell culture medium. What can I do?

A3: This is a common issue known as "solvent shock," where the compound crashes out of solution when the concentrated DMSO stock is diluted into an aqueous environment. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Optimize the Dilution Step: Instead of adding the DMSO stock directly to the full volume of medium, try adding it to a small volume of medium that contains serum (e.g., Fetal Bovine Serum). Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution. After this initial dilution, the mixture can be further diluted to the final volume.

  • Use Pre-Warmed Media: Always use pre-warmed (37°C) cell culture medium when preparing the final working concentration of this compound, as solubility is often temperature-dependent.[1]

  • Slow, Dropwise Addition: Add the DMSO stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform mixing.[1]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[1] However, for sensitive cell lines, a concentration below 0.1% is recommended. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q5: Are there alternative methods to improve the aqueous solubility of this compound?

A5: Yes, several techniques can enhance the aqueous solubility of hydrophobic compounds like this compound. One common method is the use of cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent solubility in water. Different types of cyclodextrins, such as β-cyclodextrin and hydroxypropyl-β-cyclodextrin, can be tested to find the most effective one for this compound.

Troubleshooting Guide: this compound Precipitation

Issue IDProbable CauseRecommended Solution
PRECIP-01 High Final Solvent Concentration: The concentration of the organic solvent (e.g., DMSO) is too high in the final culture medium.Maintain a final solvent concentration of less than 0.5% (v/v). For sensitive cell lines, aim for a concentration below 0.1%. Always include a vehicle control.[1]
PRECIP-02 Improper Dilution Method: Direct addition of a concentrated stock solution to the aqueous medium.Prepare serial dilutions of the stock solution in the same solvent (e.g., DMSO). Add the diluted stock dropwise to pre-warmed culture medium while gently vortexing or swirling.
PRECIP-03 Low Temperature of Media: Adding the stock solution to cold media.Always use pre-warmed (37°C) cell culture medium for preparing the final working concentration.
PRECIP-04 Suboptimal Solvent Choice: The selected solvent may not be ideal for this compound.Based on the properties of similar flavonoids, high-purity DMSO is the recommended solvent for stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes

Procedure:

  • Thawing: Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warming Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Serial Dilution (if necessary): If a wide range of concentrations is being tested, perform serial dilutions of the stock solution in DMSO.

  • Addition to Medium: While gently swirling the pre-warmed medium, add the required volume of the this compound stock solution drop-by-drop. Ensure the final DMSO concentration remains below 0.5%.

  • Mixing: Mix the final solution gently but thoroughly by inverting the tube or pipetting up and down.

  • Application to Cells: Immediately add the prepared working solution to your cell cultures.

Signaling Pathways and Visualizations

Kuwanon compounds have been reported to modulate key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Some Kuwanon compounds have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Gene Pro-inflammatory Gene Expression Nucleus->Gene KuwanonB This compound KuwanonB->IKK Inhibition

Caption: Potential inhibitory action of this compound on the NF-κB signaling pathway.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of the Nrf2 pathway leads to the expression of antioxidant genes. Some Kuwanon compounds have been shown to activate this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm OxidativeStress Oxidative Stress Nrf2_Keap1 Nrf2/Keap1 Complex OxidativeStress->Nrf2_Keap1 Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_Keap1->Nrf2 Dissociation ARE ARE Nucleus->ARE AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1) ARE->AntioxidantGenes KuwanonB This compound KuwanonB->Nrf2_Keap1 Activation

Caption: Potential activation of the Nrf2/ARE antioxidant pathway by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for preparing and using this compound in cell-based assays.

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO to create stock solution weigh->dissolve store Store stock at -20°C/-80°C dissolve->store prepare_media Prepare pre-warmed (37°C) cell culture medium store->prepare_media dilute Serially dilute stock in DMSO (if necessary) prepare_media->dilute add_to_media Add stock/dilution to medium dropwise with mixing dilute->add_to_media check_precip Visually inspect for precipitation add_to_media->check_precip treat_cells Treat cells with This compound working solution check_precip->treat_cells No Precipitation troubleshoot Troubleshoot (see guide) check_precip->troubleshoot Precipitation assay Perform in vitro assay treat_cells->assay end End assay->end troubleshoot->add_to_media

Caption: General experimental workflow for preparing and using this compound in cell culture.

References

Technical Support Center: Overcoming Resistance to Kuwanon B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kuwanon B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental use of this compound, with a focus on overcoming potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A1: While specific resistance mechanisms to this compound are still under investigation, resistance to flavonoids, in general, can be multifactorial. Potential mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in target signaling pathways: Cancer cells can develop resistance by acquiring mutations in the downstream targets of this compound or by activating alternative survival pathways to compensate for the inhibitory effects of the compound. For instance, upregulation of pro-survival pathways like PI3K/Akt can counteract the apoptotic effects of flavonoids.

  • Increased metabolic detoxification: Cells may enhance the expression of metabolic enzymes, such as cytochrome P450s or glucuronosyltransferases, which can modify and inactivate this compound, facilitating its elimination.

  • Epigenetic modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance, contributing to a resistant phenotype.[1]

Q2: I am observing precipitation of this compound when I add it to my cell culture medium. How can I improve its solubility?

A2: Flavonoids like this compound often have poor aqueous solubility. Here are some steps to mitigate precipitation:[2][3]

  • Use of a suitable solvent: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Stepwise dilution: Avoid adding the concentrated stock solution directly to the full volume of your cell culture medium. Instead, perform serial dilutions in the medium to gradually reduce the solvent concentration.

  • Final solvent concentration: Ensure the final concentration of the organic solvent in your cell culture is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.

  • Temperature considerations: Pre-warming the cell culture medium to 37°C before adding the this compound solution can help improve solubility. Perform dilutions at room temperature or 37°C.[2]

  • Serum effects: Serum proteins in the medium can sometimes interact with flavonoids, affecting their solubility. You can try preparing dilutions in serum-free media before adding serum.[3]

Q3: My cell viability assay results with this compound are inconsistent. What could be the issue?

A3: Inconsistent results in cell viability assays (e.g., MTT, XTT) can arise from several factors when working with natural products:

  • Compound instability: this compound, like other flavonoids, may be unstable in solution over time. Prepare fresh dilutions from a frozen stock for each experiment.

  • Interaction with assay reagents: Some flavonoids can interfere with the chemistry of viability assays. For example, they may directly reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability. It is crucial to include a cell-free control (medium + this compound + assay reagent) to check for such interactions.

  • Precipitation at high concentrations: As mentioned in Q2, poor solubility can lead to inaccurate dosing and variable results. Visually inspect your culture plates for any signs of precipitation.

Q4: I am trying to measure reactive oxygen species (ROS) production in response to this compound, but my results are unclear. What are some common pitfalls?

A4: Measuring ROS can be challenging, and flavonoids can introduce specific artifacts:

  • Autofluorescence: Flavonoids can be fluorescent, which may interfere with the signal from fluorescent ROS probes like DCFH-DA. Always include a control of cells treated with this compound but without the ROS probe to measure the compound's intrinsic fluorescence.

  • Antioxidant properties: Flavonoids are known for their antioxidant activities and can directly scavenge ROS, potentially masking an increase in cellular ROS production.

  • Probe and compound interactions: Some compounds can directly interact with the ROS probe in a cell-free environment. A cell-free control (this compound + ROS probe in media) is essential to rule this out.

  • Nonspecific probe oxidation: Probes like DCFH-DA can be oxidized by factors other than the ROS of interest, such as cellular peroxidases or heme proteins.

Data Presentation

The following tables present hypothetical data to illustrate the characterization of this compound resistance.

Table 1: Cytotoxicity of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (µM) ± SDResistance Index (RI)
MCF-7 (Sensitive)This compound15.2 ± 1.8-
MCF-7/KB-R (Resistant)This compound78.5 ± 6.35.16
A549 (Sensitive)This compound22.7 ± 2.5-
A549/KB-R (Resistant)This compound112.1 ± 9.74.94

This table is an illustrative example based on typical data for flavonoids and does not represent actual experimental results for this compound. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parent cell line. A higher RI indicates a greater degree of resistance.

Table 2: Effect of an Efflux Pump Inhibitor on this compound Cytotoxicity in Resistant Cells

Cell LineTreatmentIC50 (µM) ± SDFold Reversal
MCF-7/KB-RThis compound78.5 ± 6.3-
MCF-7/KB-RThis compound + Verapamil (5 µM)21.3 ± 2.13.68
A549/KB-RThis compound112.1 ± 9.7-
A549/KB-RThis compound + Verapamil (5 µM)35.8 ± 3.93.13

This table is an illustrative example. Verapamil is a known inhibitor of P-glycoprotein. Fold Reversal is calculated as the IC50 of this compound alone divided by the IC50 of this compound in combination with the inhibitor. A fold reversal greater than 1 indicates that the inhibitor sensitizes the resistant cells to the compound.

Experimental Protocols

1. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation state of key proteins in signaling pathways.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Cellular Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.

  • Probe Loading: Remove the treatment medium, wash the cells with warm PBS, and then add 10 µM DCFH-DA in serum-free medium. Incubate for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Action This compound This compound Target Protein Target Protein This compound->Target Protein Inhibition Signaling Cascade Signaling Cascade Target Protein->Signaling Cascade Apoptosis Apoptosis Signaling Cascade->Apoptosis G cluster_1 Resistance Mechanisms This compound This compound Efflux Pump Efflux Pump This compound->Efflux Pump Expulsion Altered Target Altered Target This compound->Altered Target Reduced Binding Cell Survival Cell Survival Altered Target->Cell Survival Bypass Pathway Bypass Pathway Bypass Pathway->Cell Survival G cluster_2 Troubleshooting Workflow Reduced Efficacy Reduced Efficacy Check Solubility Check Solubility Reduced Efficacy->Check Solubility Verify Compound Integrity Verify Compound Integrity Reduced Efficacy->Verify Compound Integrity Assess Resistance Assess Resistance Reduced Efficacy->Assess Resistance Efflux Assay Efflux Assay Assess Resistance->Efflux Assay Sequencing Sequencing Assess Resistance->Sequencing Western Blot Western Blot Assess Resistance->Western Blot

References

Technical Support Center: Refining Purification Techniques for High-Purity Kuwanon B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity Kuwanon B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the isolation and purification of this promising prenylated flavonoid from Morus alba (white mulberry) root bark.

Frequently Asked Questions (FAQs)

Q1: What is the primary source material for this compound isolation?

A1: The primary source for this compound is the root bark of Morus alba L., commonly known as white mulberry.[1][2][3]

Q2: What are the general steps for isolating this compound?

A2: A typical isolation workflow involves:

  • Extraction: The dried and powdered root bark is extracted with a solvent like methanol (B129727) or ethanol (B145695).

  • Solvent Partitioning: The crude extract is then partitioned between water and an organic solvent of increasing polarity, such as ethyl acetate (B1210297), to enrich the flavonoid fraction.[1][4]

  • Chromatographic Purification: The enriched fraction is subjected to one or more chromatographic steps to isolate this compound. Common techniques include column chromatography over silica (B1680970) gel, ODS (C18), and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) for final polishing.[1][2]

Q3: What are the most common impurities encountered during this compound purification?

A3: The root bark of Morus alba contains a complex mixture of structurally similar prenylated flavonoids that can co-elute with this compound. These include, but are not limited to, Kuwanon G, Kuwanon H, Morusin, Sanggenon C, and other Sanggenon and Mulberrofuran derivatives.[1][2][4][5]

Q4: What is the recommended wavelength for detecting this compound during chromatography?

A4: Based on the UV absorbance of similar flavonoids, a wavelength of around 266 nm is recommended for the detection of this compound during HPLC analysis.

Q5: How should high-purity this compound be stored to ensure its stability?

A5: High-purity flavonoids are susceptible to degradation by light, heat, and oxidation. It is recommended to store purified this compound as a solid in a tightly sealed container, protected from light, and at a low temperature (-20°C is preferable for long-term storage). For solutions, use of amber vials and storage at 4°C for short periods or -20°C to -80°C for longer durations is advised.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound in the Initial Extract Improper sample preparation.Ensure the Morus alba root bark is thoroughly dried to prevent enzymatic degradation and finely powdered to maximize surface area for solvent penetration.
Suboptimal extraction solvent or conditions.While methanol or ethanol are effective for initial extraction, the choice of solvent for subsequent partitioning is critical. This compound, being a less polar flavonoid, will preferentially partition into solvents like ethyl acetate. Optimize extraction time and temperature to ensure complete extraction without degrading the target compound.
Co-elution of this compound with Other Flavonoids Similar polarity of this compound and other prenylated flavonoids.- Modify the mobile phase: Altering the solvent composition in your chromatographic system can change the selectivity. For reversed-phase HPLC, switching between acetonitrile (B52724) and methanol as the organic modifier can be effective. Adjusting the pH of the mobile phase with additives like formic acid or acetic acid can also improve separation. - Change the stationary phase: If co-elution persists, consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a different particle size. - Employ orthogonal separation techniques: Combining different chromatographic methods based on different separation principles (e.g., normal-phase chromatography followed by reversed-phase chromatography) can effectively resolve co-eluting compounds.
Peak Tailing or Broadening in Preparative HPLC Column overload.Reduce the sample load. It is advisable to perform a loading study on an analytical column first to determine the optimal loading capacity before scaling up to a preparative column.
Secondary interactions with the stationary phase.For silica gel chromatography, the acidic nature of the silica can cause tailing of phenolic compounds. Adding a small amount of a modifier like acetic acid to the mobile phase can help to reduce these interactions.
Poor Recovery from the Preparative HPLC Column Sample precipitation on the column.Ensure the sample is fully dissolved in the mobile phase before injection. If the sample has low solubility in the initial mobile phase conditions, a different injection solvent may be necessary.
Irreversible adsorption to the stationary phase.This can occur if the compound is unstable on the column. Test the stability of your compound on a small amount of the stationary phase before performing preparative chromatography.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound
  • Preparation of Plant Material: Air-dry the root bark of Morus alba and grind it into a fine powder (approximately 20-40 mesh).

  • Extraction: Macerate 1 kg of the powdered root bark in 5 L of 80% methanol at room temperature for 72 hours with occasional agitation. Filter the extract and repeat the extraction process twice more with fresh solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in 1 L of distilled water and sequentially partition with an equal volume of n-hexane, chloroform, and ethyl acetate. The this compound will be enriched in the ethyl acetate fraction.

  • Drying and Storage: Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enriched flavonoid extract. Store the extract at 4°C until further purification.

Protocol 2: High-Purity Purification of this compound by Preparative HPLC

This protocol is an adapted method based on common practices for purifying prenylated flavonoids from Morus alba.

  • Sample Preparation: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Preparative HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 60% to 85% B over 40 minutes is a good starting point. The gradient should be optimized based on analytical HPLC results of the ethyl acetate fraction.

    • Flow Rate: 15-20 mL/min.

    • Detection: UV detector at 266 nm.

    • Injection Volume: This will depend on the concentration of the sample and the column dimensions. Start with a small injection to avoid overloading.

  • Fraction Collection: Collect fractions based on the elution profile. Fractions containing the this compound peak should be collected.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Final Purification (if necessary): If the collected fractions are not of the desired purity, they can be pooled, concentrated, and subjected to a second round of preparative HPLC with a shallower gradient to improve resolution.

  • Drying and Storage: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the purified this compound under vacuum. Store the final product as described in the FAQs.

Quantitative Data Summary

The following table presents representative data for the purification of flavonoids from Morus alba, which can serve as a benchmark for the purification of this compound. Note that specific yields and purities for this compound may vary depending on the starting material and the precise purification protocol used.

Purification Step Starting Material Product Typical Purity (%) Typical Recovery (%) Reference
Solvent Partitioning Crude Methanol ExtractEthyl Acetate Fraction10-2080-90Adapted from[1]
Silica Gel Column Chromatography Ethyl Acetate FractionEnriched this compound Fraction50-7060-70Adapted from[2]
Preparative HPLC (First Pass) Enriched this compound FractionIsolated this compound90-9570-80Adapted from[6]
Preparative HPLC (Second Pass) Isolated this compoundHigh-Purity this compound>9885-95Adapted from[6]

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Morus alba Root Bark extraction Extraction (80% Methanol) start->extraction partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->partitioning ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate column_chrom Column Chromatography (Silica Gel, ODS, Sephadex LH-20) ethyl_acetate->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis purity_analysis->prep_hplc Re-purify if needed pure_kuwanon_b High-Purity this compound purity_analysis->pure_kuwanon_b

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Purity

troubleshooting_purity start Low Purity of this compound after Preparative HPLC check_coelution Check for Co-eluting Impurities (Analytical HPLC-MS) start->check_coelution coelution_present Co-elution Confirmed check_coelution->coelution_present Yes no_coelution No Significant Co-elution check_coelution->no_coelution No modify_mobile_phase Modify Mobile Phase (Solvent, pH) coelution_present->modify_mobile_phase change_stationary_phase Change Stationary Phase coelution_present->change_stationary_phase orthogonal_method Use Orthogonal Method (e.g., Normal Phase) coelution_present->orthogonal_method check_overload Check for Column Overload no_coelution->check_overload reduce_load Reduce Sample Load check_overload->reduce_load Overloaded optimize_gradient Optimize Gradient Profile check_overload->optimize_gradient Not Overloaded

Caption: A decision tree for troubleshooting low purity issues.

Potential Signaling Pathway of this compound

Based on the known anti-inflammatory effects of other Kuwanon derivatives, the following signaling pathway is proposed for this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Cell lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation nfkb_translocation NF-κB Translocation to Nucleus nfkb_activation->nfkb_translocation inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb_translocation->inflammatory_genes nrf2_keap1 Nrf2-Keap1 Complex nrf2_translocation Nrf2 Translocation to Nucleus nrf2_keap1->nrf2_translocation are Antioxidant Response Element (ARE) nrf2_translocation->are ho1 HO-1 Expression are->ho1 ho1->inflammatory_genes Inhibition kuwanon_b This compound kuwanon_b->nfkb_activation Inhibition kuwanon_b->nrf2_keap1 Activation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Kuwanon B Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kuwanon B bioassays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that can lead to inconsistent results in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific challenges you might encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound precipitates out of solution when I add it to my aqueous assay buffer or cell culture medium. How can I resolve this?

A1: This is a very common issue with this compound and other prenylated flavonoids due to their hydrophobic nature and poor aqueous solubility. Precipitation can lead to inaccurate concentrations and highly variable results.

Troubleshooting Steps:

  • Proper Stock Solution Preparation:

    • Recommended Solvent: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% Dimethyl Sulfoxide (DMSO).

    • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Optimizing the Dilution Process:

    • Avoid Direct Dilution: Do not add the concentrated DMSO stock directly into a large volume of aqueous buffer. This sudden change in solvent polarity will cause the compound to crash out.

    • Serial Dilutions: Perform serial dilutions of your working concentrations in the assay medium.

    • Serum-Containing Medium: If your assay allows, try making the initial dilution in a small volume of medium containing fetal bovine serum (FBS). Serum proteins like albumin can help to keep hydrophobic compounds in solution.

  • Final DMSO Concentration:

    • Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q2: I am observing significant variability in my cell viability/cytotoxicity assay results (e.g., MTT, XTT, LDH). What are the potential causes?

A2: Inconsistent results in cell-based assays with this compound can stem from several factors, often related to its physicochemical properties and handling.

Troubleshooting Checklist:

  • Compound Solubility: As mentioned in Q1, ensure this compound is fully dissolved at the tested concentrations. Visually inspect your prepared solutions for any signs of precipitation before adding them to the cells.

  • Inconsistent Plating: Ensure a uniform number of cells are seeded into each well. Variations in cell density will lead to variability in metabolic activity or cell death measurements.

  • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes of reagents and compounds are added to each well.

  • Reagent Stability: Use freshly prepared reagents, especially for assays involving enzymatic reactions (e.g., MTT, LDH).

  • Assay Interference: Flavonoids have been reported to interfere with certain assay chemistries. For example, they can reduce tetrazolium salts (like MTT) non-enzymatically. Consider running parallel controls without cells to check for direct reduction of the assay reagent by this compound at your highest concentrations.

Q3: My antibacterial susceptibility testing (e.g., MIC, MBC) results for this compound are not reproducible. What should I check?

A3: In addition to the solubility issues, several factors specific to microbiology can affect the reproducibility of antibacterial assays.

Troubleshooting Workflow for Antibacterial Assays

G start Inconsistent MIC/MBC Results solubility Check this compound Solubility (See FAQ 1) start->solubility inoculum Standardize Bacterial Inoculum (0.5 McFarland Standard) start->inoculum media Consistent Media Preparation (pH, batch-to-batch variation) start->media incubation Consistent Incubation Conditions (Time, Temperature, Atmosphere) start->incubation reading Objective Endpoint Reading (Use a plate reader if possible) start->reading positive_control Include Positive Control (Standard Antibiotic) start->positive_control

Caption: Troubleshooting workflow for inconsistent antibacterial assays.

Detailed Checklist:

  • Inoculum Density: The starting concentration of bacteria is critical. Always standardize your inoculum using a McFarland standard or by measuring the optical density.

  • Media Composition: Use a standardized medium like Mueller-Hinton Broth (MHB). Be aware that batch-to-batch variations in media can occur.

  • Solvent Effects: Ensure the final DMSO concentration is not inhibiting bacterial growth. Include a DMSO-only control.

  • Endpoint Determination: Visual determination of growth inhibition can be subjective. If possible, use a microplate reader to measure optical density. For some bacteriostatic agents, pinpoint growth at the bottom of the well may be disregarded.[1]

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment as its stability in aqueous media over time may be limited.

Quantitative Data Summary

While extensive quantitative data for this compound is limited in the literature, the following tables provide data for this compound and structurally similar compounds to serve as a reference for expected outcomes.

Table 1: Antibacterial Activity of Kuwanon Compounds

CompoundBacteriaAssayResult (µg/mL)
This compound Staphylococcus aureusMICNot specified, but showed concentration-dependent bactericidal activity[2]
Kuwanon GStreptococcus mutansMIC8.0[3]
Kuwanon GStreptococcus mutansMBC20.0[3]
Kuwanon GStreptococcus sobrinusMIC-
Kuwanon GStreptococcus sanguisMIC-
Kuwanon GPorphyromonas gingivalisMIC-

Table 2: Cytotoxicity of Kuwanon Compounds against Various Cell Lines

CompoundCell LineAssayIC50 (µM)
Kuwanon CTHP-1 (human monocytic leukemia)MTT1.7 ± 0.03[4]
Kuwanon ETHP-1 (human monocytic leukemia)MTT4.0 ± 0.08[4]

Table 3: Enzyme Inhibitory Activity of Kuwanon Compounds

CompoundEnzymeSubstrateIC50 (µM)Inhibition Type
Kuwanon ACOX-2-14[5]Selective

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted for testing hydrophobic compounds like this compound against bacterial strains.

  • Preparation of this compound: Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

  • Bacterial Inoculum: Culture the bacterial strain in appropriate broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of broth to all wells.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

    • Include a positive control (broth with bacteria, no this compound) and a negative/sterility control (broth only). Also, include a vehicle control with the highest concentration of DMSO used.

    • Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a general method for assessing the effect of this compound on the viability of adherent cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and is below 0.5%.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Signaling Pathways and Mechanisms

This compound is a prenylated flavonoid. While the specific signaling pathways modulated by this compound are not extensively detailed, studies on structurally related Kuwanon compounds provide insights into potential mechanisms of action.

Antibacterial Mechanism of Action

Preliminary studies suggest that this compound exerts its antibacterial effect by disrupting the integrity of the bacterial membrane.[2]

G This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane Interacts with Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Loss of Integrity Loss of Integrity Membrane Disruption->Loss of Integrity Cell Death Cell Death Loss of Integrity->Cell Death

Caption: Proposed antibacterial mechanism of this compound.

Potential Anti-inflammatory and Neuroprotective Signaling Pathways

Based on studies of Kuwanon T, it is hypothesized that this compound may also exert anti-inflammatory and neuroprotective effects by modulating key signaling pathways like NF-κB and Nrf2/HO-1.[6]

  • Inhibition of NF-κB Pathway: Kuwanon compounds may inhibit the activation of the NF-κB signaling pathway, which would reduce the production of pro-inflammatory mediators.

  • Activation of Nrf2/HO-1 Pathway: They may also activate the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to protect cells from oxidative stress.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Oxidative Stress NF-kB Pathway NF-kB Pathway Pro-inflammatory Mediators Pro-inflammatory Mediators NF-kB Pathway->Pro-inflammatory Mediators Nrf2/HO-1 Pathway Nrf2/HO-1 Pathway Antioxidant Enzymes Antioxidant Enzymes Nrf2/HO-1 Pathway->Antioxidant Enzymes This compound (hypothesized) This compound (hypothesized) This compound (hypothesized)->NF-kB Pathway Inhibits This compound (hypothesized)->Nrf2/HO-1 Pathway Activates

Caption: Hypothesized modulation of signaling pathways by this compound.

References

Technical Support Center: Enhancing the Stereoselectivity of Kuwanon B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Kuwanon B. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high stereoselectivity in this complex natural product synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the stereoselective synthesis of this compound, particularly in the key Diels-Alder reaction.

Question 1: We are observing low diastereoselectivity (endo/exo selectivity) in our Diels-Alder reaction. What are the potential causes and solutions?

Answer: Low endo/exo selectivity in the Diels-Alder reaction for the synthesis of the Kuwanon core is a common challenge. Here are the primary factors and corresponding troubleshooting steps:

  • Reaction Temperature: Higher temperatures can favor the thermodynamically more stable exo product over the kinetically favored endo product. The retro-Diels-Alder reaction is also more prevalent at elevated temperatures.[1]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be necessary to extend the reaction time to achieve good conversion.[2]

  • Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst can significantly influence the endo/exo selectivity.

    • Solution: Screen different Lewis acids. For instance, chiral boron complexes derived from VANOL or BINOL have shown excellent results in promoting high stereoselectivity in the synthesis of related flavonoids.[3][4] Ensure the catalyst is of high purity and used in the optimal stoichiometric ratio or catalytic loading.

  • Solvent Effects: The polarity of the solvent can impact the transition state of the Diels-Alder reaction.

    • Solution: Experiment with a range of solvents. Non-polar solvents often favor the endo product due to minimized solvation of the transition state.

Question 2: Our synthesis is resulting in a low enantiomeric excess (e.e.). How can we improve the enantioselectivity?

Answer: Achieving high enantiomeric excess is critical for the synthesis of a specific enantiomer of this compound. Low e.e. can often be attributed to the following:

  • Chiral Catalyst Purity and Preparation: The enantiomeric purity of your chiral catalyst is paramount.

    • Solution: Ensure the chiral ligand (e.g., (R)- or (S)-VANOL) is of high enantiomeric purity. The in-situ preparation of the chiral boron complex is a critical step; ensure anhydrous conditions and precise stoichiometry.

  • Catalyst Loading: Insufficient catalyst loading may lead to a significant background reaction that is not enantioselective.

    • Solution: Optimize the catalyst loading. While catalytic amounts are desirable, a higher loading might be necessary to outcompete the uncatalyzed reaction.

  • Presence of Water or Protic Impurities: Moisture can deactivate the Lewis acid catalyst and interfere with the chiral environment.

    • Solution: Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Question 3: We are observing the formation of unexpected side products. What could be the cause?

Answer: The formation of side products can be due to several factors related to the reactivity of the starting materials and intermediates.

  • Diene Isomerization: The diene precursor may be prone to isomerization under the reaction conditions, leading to different regio- or stereoisomers.

  • Decomposition of Starting Materials or Product: The chalcone (B49325) dienophile or the diene may be unstable under the reaction conditions, especially in the presence of a strong Lewis acid.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the formation of byproducts. Consider using milder reaction conditions (lower temperature, less reactive Lewis acid) if decomposition is observed.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction for establishing the stereochemistry in this compound synthesis?

A1: The key stereochemistry-determining step in the synthesis of this compound and related natural products is typically an asymmetric Diels-Alder reaction between a 2'-hydroxychalcone (B22705) derivative (dienophile) and a suitable diene.[5] The use of a chiral Lewis acid catalyst is crucial for controlling both the diastereoselectivity (endo/exo) and the enantioselectivity of this cycloaddition.

Q2: Which chiral catalysts are most effective for the asymmetric Diels-Alder reaction in Kuwanon synthesis?

A2: Chiral boron complexes have proven to be highly effective. Specifically, catalysts derived from chiral binaphthol (BINOL) and vanillyl alcohol (VANOL) ligands in complex with boron sources like B(OPh)₃ or BH₃ have demonstrated excellent performance in the synthesis of Kuwanon analogues, affording high yields and stereoselectivities.

Q3: How can I monitor the stereochemical outcome of my reaction?

A3: The diastereomeric ratio (d.r.) can often be determined from the crude reaction mixture using ¹H NMR spectroscopy. The enantiomeric excess (e.e.) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis of the purified product.

Q4: Can computational chemistry help in predicting the stereochemical outcome?

A4: Yes, Density Functional Theory (DFT) calculations can be a powerful tool to understand the transition states of the Diels-Alder reaction and predict the favored stereoisomer. Such studies can help in rationalizing the observed selectivity and in the design of more effective chiral catalysts.

Data Presentation

EntryDienophileDieneCatalyst (mol%)SolventTemp (°C)Yield (%)d.r. (endo/exo)e.e. (%)Reference
12'-hydroxychalcone1,3-butadiene10PhCF₃4095>20:196
22'-hydroxy-4'-methoxychalconeisoprene10PhCF₃4092>20:198
32'-hydroxy-3'-methylchalconecyclopentadiene10PhCF₃098>20:1>99
42'-hydroxychalcone2,3-dimethyl-1,3-butadiene10PhCF₃4090>20:195

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Diels-Alder Reaction

This protocol is adapted from the synthesis of Kuwanon analogues and can be used as a starting point for the synthesis of this compound.

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk tube under an argon atmosphere, add (R)-VANOL (0.12 mmol).

    • Add dry toluene (B28343) (1.0 mL) and triphenyl borate (B1201080) (B(OPh)₃, 0.10 mmol).

    • Stir the mixture at room temperature for 30 minutes.

  • Diels-Alder Reaction:

    • To the prepared catalyst solution, add the 2'-hydroxychalcone derivative (1.0 mmol).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or 40 °C).

    • Add the diene (2.0-5.0 mmol) dropwise.

    • Stir the reaction at the same temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Diels-Alder adduct.

    • Determine the diastereomeric ratio by ¹H NMR of the crude product.

    • Determine the enantiomeric excess by chiral HPLC analysis of the purified product.

Protocol 2: Preparation of the Chiral (R)-VANOL Ligand

The (R)-VANOL ligand is a key component of the chiral catalyst. Its synthesis involves the oxidative coupling of vanillyl alcohol.

  • To a solution of vanillyl alcohol (10.0 g, 64.9 mmol) in CH₂Cl₂ (250 mL) at 0 °C, add FeCl₃ (11.5 g, 70.8 mmol).

  • Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with water and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to afford (R)-VANOL.

Visualizations

Experimental_Workflow cluster_catalyst Catalyst Preparation (in situ) cluster_reaction Diels-Alder Reaction R_VANOL (R)-VANOL Toluene Toluene, RT, 30 min R_VANOL->Toluene B_OPh3 B(OPh)3 B_OPh3->Toluene Catalyst Chiral Boron Catalyst Solution Toluene->Catalyst Reaction_Vessel Reaction (0-40 °C) Catalyst->Reaction_Vessel Chalcone 2'-Hydroxychalcone Chalcone->Reaction_Vessel Diene Diene Diene->Reaction_Vessel Quench Quench (aq. NaHCO3) Reaction_Vessel->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Core Purification->Product

Caption: Generalized experimental workflow for the asymmetric synthesis of the this compound core.

Troubleshooting_Tree cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues Start Low Stereoselectivity Observed Q1 Low Diastereoselectivity (endo/exo)? Start->Q1 Q2 Low Enantiomeric Excess (e.e.)? Q1->Q2 No Temp High Temperature? Q1->Temp Yes Catalyst_Purity Impure Chiral Catalyst? Q2->Catalyst_Purity Yes Lewis_Acid Suboptimal Lewis Acid? Temp->Lewis_Acid Sol_Temp Lower Reaction Temperature Temp->Sol_Temp Solvent Inappropriate Solvent? Lewis_Acid->Solvent Sol_LA Screen Lewis Acids (e.g., VANOL-Boron) Lewis_Acid->Sol_LA Sol_Solvent Test Non-polar Solvents Solvent->Sol_Solvent Catalyst_Loading Low Catalyst Loading? Catalyst_Purity->Catalyst_Loading Sol_Purity Ensure High Purity of Ligand Catalyst_Purity->Sol_Purity Moisture Presence of Water? Catalyst_Loading->Moisture Sol_Loading Optimize Catalyst Loading Catalyst_Loading->Sol_Loading Sol_Moisture Use Anhydrous Conditions Moisture->Sol_Moisture

Caption: Troubleshooting decision tree for low stereoselectivity in this compound synthesis.

Catalytic_Cycle Catalyst Chiral Boron Catalyst (L*B) Complex Chiral Lewis Acid- Dienophile Complex Catalyst->Complex + Dienophile Chalcone 2'-OH-Chalcone (Dienophile) Chalcone->Complex Diene Diene Transition_State [4+2] Cycloaddition Transition State Diene->Transition_State Complex->Transition_State + Diene Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Regeneration Product This compound Core (endo Adduct) Product_Complex->Product Release

Caption: Proposed catalytic cycle for the asymmetric Diels-Alder reaction.

References

mitigating side reactions in Kuwanon B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Kuwanon B. Our goal is to help you mitigate common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches for the total synthesis of this compound?

A1: The synthesis of this compound, a prenylated flavonoid, typically involves a convergent approach. Key strategies often include:

  • Construction of the Flavone Core: Methods like the Baker-Venkataraman rearrangement or Algar-Flynn-Oyamada reaction are employed to build the central chromenone structure.

  • Prenylation: Introduction of the prenyl group onto the flavonoid scaffold is a critical step. This is often an area where side reactions can occur due to the reactive nature of the prenylating agent and multiple potential sites of reaction on the flavonoid core.

  • Diels-Alder Reaction: Many syntheses of related mulberry natural products utilize a biomimetic [4+2] cycloaddition (Diels-Alder reaction) to construct the characteristic bicyclic system found in many Kuwanon family members. While this compound itself does not contain a Diels-Alder adduct, precursors or related synthetic targets often do, and understanding this reaction is key in this area of natural product synthesis.

  • Protecting Group Strategies: Due to the multiple phenolic hydroxyl groups in the this compound structure, a robust protecting group strategy is essential to ensure regioselectivity and prevent unwanted side reactions during synthesis.

Q2: Which hydroxyl groups on the this compound precursors are most susceptible to side reactions?

A2: The phenolic hydroxyl groups on both the A and B rings of the flavonoid scaffold are nucleophilic and can participate in undesired reactions. The relative reactivity of these hydroxyls can be influenced by their electronic environment and steric accessibility. Without proper protection, these groups can lead to a mixture of products during alkylation, acylation, or other modification steps. The use of appropriate protecting groups is crucial to direct the reaction to the desired position.[1][2]

Q3: What are the typical yields for the total synthesis of this compound?

A3: The overall yield for the total synthesis of complex natural products like this compound can vary significantly depending on the chosen route and optimization of each step. In the first reported total synthesis of this compound, an overall yield of 11.6% was achieved.[3][4] Individual step yields will fluctuate, and optimization is often required to maximize the overall output.

Troubleshooting Guide: Mitigating Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue 1: Poor Regioselectivity and Multiple Products during Prenylation
  • Question: I am observing the formation of multiple prenylated isomers and/or O-prenylated byproducts during the introduction of the prenyl group. How can I improve the regioselectivity for C-prenylation at the desired position?

  • Answer: Achieving high regioselectivity in the C-prenylation of flavonoids is a common challenge.[5] Here are several strategies to mitigate this issue:

    • Protecting Group Strategy: The most effective way to control regioselectivity is to protect the hydroxyl groups that you do not want to react. Benzyl (Bn) or methoxymethyl (MOM) ethers are commonly used to protect phenolic hydroxyls. The choice of protecting group will depend on the specific reaction conditions of your synthetic route.

    • Lewis Acid Catalysis: The use of a Lewis acid can influence the position of prenylation. Experimenting with different Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃) and optimizing the reaction temperature can favor the desired isomer.

    • Solvent Effects: The polarity of the solvent can impact the reaction pathway. A non-polar solvent may favor C-alkylation, while a more polar solvent might lead to a higher proportion of O-alkylation. A systematic screen of solvents is recommended.

    • Nature of the Prenylating Agent: The reactivity of the prenylating agent is critical. Prenyl bromide is highly reactive and may lead to less selectivity. Using a less reactive precursor, such as prenyl alcohol under Mitsunobu conditions, might offer better control, although this reaction has its own set of potential side products to consider.

Mitigation StrategyKey Parameters to OptimizeExpected Outcome
Protecting Groups Choice of protecting group (e.g., Bn, MOM), protection/deprotection conditionsIncreased yield of the desired C-prenylated isomer
Lewis Acid Type of Lewis acid, stoichiometry, temperatureImproved regioselectivity
Solvent Polarity of the solventReduced O-alkylation byproducts
Prenylating Agent Reactivity of the agentBetter control over the reaction rate and selectivity
Issue 2: Incomplete Deprotection or Substrate Decomposition
  • Question: During the final deprotection step (e.g., debenzylation), I am observing incomplete reaction, or in some cases, decomposition of my product. What can I do to improve this?

  • Answer: The deprotection of multiple hydroxyl groups can be challenging. Here are some troubleshooting tips for a common deprotection method, catalytic hydrogenation (e.g., using Pd/C for debenzylation):

    • Catalyst Activity: Ensure your palladium on carbon (Pd/C) catalyst is fresh and active. The catalyst can be poisoned by impurities from previous steps. Using a higher loading of the catalyst or a different type of catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) can sometimes be beneficial.

    • Hydrogen Source and Pressure: If using H₂ gas, ensure the system is properly purged and a sufficient pressure is applied. Alternatively, transfer hydrogenation using a source like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) can be milder and sometimes more effective.

    • Solvent Choice: The choice of solvent is crucial. Alcohols like methanol (B129727) or ethanol (B145695) are common. Adding a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction, but should be done cautiously as it can also promote side reactions. Tetrahydrofuran (THF) is also a good solvent for debenzylation reactions.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to degradation of the product. Gentle heating may be required for stubborn deprotections, but this also increases the risk of side products.

ParameterRecommendationPotential Issue if Not Optimized
Catalyst Use fresh, active Pd/C or Pd(OH)₂/CIncomplete reaction, slow conversion
Hydrogen Source H₂ gas (balloon or pressure), or transfer hydrogenation (e.g., ammonium formate)Incomplete reaction
Solvent Methanol, Ethanol, THFPoor solubility, slow reaction rate
Additives Cautious addition of acetic acidPotential for acid-catalyzed side reactions
Monitoring TLC or LC-MSOver-reaction and product decomposition
Issue 3: Formation of Diastereomers in Diels-Alder Reactions (for related syntheses)
  • Question: In my synthesis of a Kuwanon-related compound involving a Diels-Alder reaction, I am getting a mixture of endo and exo diastereomers. How can I improve the stereoselectivity?

  • Answer: The stereochemical outcome of the Diels-Alder reaction is often dependent on the reaction conditions.

    • Temperature Control: The endo product is typically the kinetically favored product, formed at lower temperatures. The exo product is often the thermodynamically more stable product and may be favored at higher temperatures. Running the reaction at a low temperature (e.g., -78 °C to 0 °C) can significantly enhance the formation of the endo isomer.

    • Lewis Acid Catalysis: The use of a Lewis acid can not only accelerate the Diels-Alder reaction but also enhance its diastereoselectivity by coordinating to the dienophile. Screening different Lewis acids and optimizing their stoichiometry is recommended.

    • Solvent: The choice of solvent can influence the transition state of the reaction and therefore the stereochemical outcome.

Control ParameterEffect on Stereoselectivity
Temperature Lower temperatures generally favor the kinetic endo product.
Lewis Acid Can enhance the formation of one diastereomer over the other.
Solvent Can influence the transition state and selectivity.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is extensive. For specific, step-by-step procedures, it is highly recommended to consult the supporting information of the primary literature reporting its total synthesis. Below is a generalized workflow illustrating the key stages.

Diagrams

KuwanonB_Synthesis_Workflow cluster_start Starting Materials cluster_core_synthesis Flavone Core Synthesis cluster_modification Modification and Final Steps A Protected Phloroglucinol Derivative C Chalcone Formation A->C B Protected Benzaldehyde Derivative B->C D Cyclization to Flavone C->D E Regioselective Prenylation D->E F Final Deprotection E->F G This compound F->G

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting_Prenylation Problem Poor Regioselectivity in Prenylation Solution1 Implement Protecting Group Strategy Problem->Solution1 Solution2 Optimize Lewis Acid Catalyst Problem->Solution2 Solution3 Screen Solvents Problem->Solution3 Outcome Improved Yield of Desired Isomer Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting logic for prenylation side reactions.

Diels_Alder_Control Reaction Diels-Alder Reaction Control1 Temperature Control Reaction->Control1 Control2 Lewis Acid Catalysis Reaction->Control2 Endo Endo Product (Kinetic) Control1->Endo Low Temp Exo Exo Product (Thermodynamic) Control1->Exo High Temp Control2->Endo Enhanced Selectivity

Caption: Control parameters for Diels-Alder stereoselectivity.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activities of Kuwanon B and Kuwanon G

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the antibacterial properties of two prenylated flavonoids, Kuwanon B and Kuwanon G, isolated from the root bark of Morus alba (white mulberry). The document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to facilitate further investigation into these natural compounds as potential antibacterial agents.

Executive Summary

Quantitative Data Summary

The following table summarizes the available quantitative data on the antibacterial activity of Kuwanon G. At present, no specific MIC values for this compound have been reported in the reviewed literature.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference(s)
Kuwanon GStreptococcus mutans8.0[1][2]
Kuwanon GMethicillin-Resistant Staphylococcus aureus (MRSA)6.25 - 12.5

Experimental Protocols

The determination of the antibacterial activity of Kuwanon G, as reported in the cited literature, is primarily conducted using the broth microdilution method. This is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for determining the MIC of a compound against a bacterial strain.

1. Preparation of Materials:

  • Test Compound: Kuwanon G or this compound, dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Bacterial Culture: A fresh, pure culture of the target bacterial strain (e.g., S. mutans, S. aureus) grown in an appropriate broth medium (e.g., Brain Heart Infusion broth, Mueller-Hinton broth).

  • Growth Medium: Sterile liquid growth medium suitable for the test bacterium.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • A bacterial suspension is prepared and its density is adjusted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

3. Serial Dilution of the Test Compound:

  • A series of twofold dilutions of the test compound is prepared in the wells of the 96-well plate using the appropriate growth medium. This creates a gradient of compound concentrations.

4. Inoculation:

  • Each well is inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (bacteria with no compound) and a negative control (medium only).

5. Incubation:

  • The microtiter plates are incubated under conditions suitable for the growth of the test bacterium (e.g., 37°C for 24 hours).

6. MIC Determination:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action

The antibacterial mechanisms of this compound and Kuwanon G, while both targeting the bacterial cell envelope, appear to have distinct primary targets.

Kuwanon G: Cell Wall Disruption

Studies on Kuwanon G have indicated that its primary antibacterial action is the disruption of the bacterial cell wall. Transmission electron microscopy of S. mutans cells treated with Kuwanon G revealed significant morphological damage to the cell wall. This damage leads to a loss of cellular integrity and ultimately results in cell death.

This compound: Membrane Integrity Disruption

Preliminary studies on this compound suggest that it rapidly kills bacteria by disrupting the integrity of the bacterial membrane. This disruption leads to the leakage of intracellular components and subsequent cell death.

Visualizing the Experimental Workflow and Mechanisms

To further elucidate the experimental process and the proposed mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Kuwanon Stock Solution SerialDilution Serial Dilution in 96-Well Plate Compound->SerialDilution Bacteria Bacterial Inoculum Inoculation Inoculation of Bacteria Bacteria->Inoculation SerialDilution->Inoculation Incubation Incubation (e.g., 24h at 37°C) Inoculation->Incubation MIC_Determination Visual Inspection for MIC Determination Incubation->MIC_Determination

Caption: Workflow for MIC Determination.

mechanism_of_action cluster_kuwanon_g Kuwanon G cluster_kuwanon_b This compound KG Kuwanon G CellWall Bacterial Cell Wall KG->CellWall Targets Damage Morphological Damage CellWall->Damage Lysis_G Cell Lysis Damage->Lysis_G KB This compound CellMembrane Bacterial Membrane KB->CellMembrane Targets Disruption Disruption of Integrity CellMembrane->Disruption Lysis_B Cell Lysis Disruption->Lysis_B

Caption: Proposed Antibacterial Mechanisms.

Conclusion

Kuwanon G has been shown to be a potent antibacterial agent against key Gram-positive pathogens, with established MIC values and a known mechanism of action targeting the cell wall. This compound also demonstrates antibacterial activity against Gram-positive bacteria through membrane disruption, but a lack of quantitative data currently hinders a direct comparison of its potency with Kuwanon G. This guide highlights the potential of both compounds as antibacterial drug leads and underscores the need for further research, particularly in determining the MIC values of this compound against a range of bacterial strains to enable a comprehensive comparative analysis.

References

Comparative Efficacy of Kuwanon B and Vancomycin Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Kuwanon B, a natural flavonoid, and vancomycin (B549263), a glycopeptide antibiotic, against the pathogenic bacterium Staphylococcus aureus. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes the mechanisms of action.

Executive Summary

Staphylococcus aureus remains a significant threat to public health due to its ability to cause a wide range of infections and the emergence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA). Vancomycin has long been a cornerstone in the treatment of serious MRSA infections. However, the rise of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA) necessitates the exploration of alternative therapeutic agents. This compound, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has demonstrated promising antibacterial activity against Gram-positive bacteria, including S. aureus. This guide provides a side-by-side comparison of the available data on the anti-staphylococcal properties of this compound and vancomycin.

Quantitative Antimicrobial Activity

The following table summarizes the in vitro activity of this compound and vancomycin against Staphylococcus aureus. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

CompoundS. aureus Strain(s)MIC (µg/mL)MBC (µg/mL)Reference
This compound S. aureusData Not AvailableData Not Available[1]
Vancomycin S. aureus (susceptible strains, including MRSA)≤ 2Typically 1-4 times the MIC[2]

Note: While specific MIC and MBC values for this compound against S. aureus are not currently available in the cited literature, studies indicate it possesses concentration-dependent bactericidal activity against this bacterium.[1] Further research is required to establish definitive quantitative values.

Mechanisms of Action

This compound: Preliminary studies suggest that this compound exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[1] This disruption leads to the leakage of intracellular components and ultimately, cell death. The precise molecular interactions underlying this mechanism are still under investigation.

Vancomycin: Vancomycin inhibits bacterial cell wall synthesis.[3] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan synthesis, thereby preventing the formation of a stable cell wall and leading to cell lysis.

Visualizing the Mechanisms

Antimicrobial_Mechanisms cluster_KuwanonB This compound Mechanism cluster_Vancomycin Vancomycin Mechanism KB This compound Membrane Bacterial Cell Membrane KB->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage DeathK Cell Death Leakage->DeathK Vanco Vancomycin Precursor Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala) Vanco->Precursor Binds to Binding Binding to D-Ala-D-Ala Precursor->Binding Inhibition Inhibition of Transglycosylation & Transpeptidation Binding->Inhibition CellWall Cell Wall Synthesis Blocked Inhibition->CellWall Lysis Cell Lysis & Death CellWall->Lysis

Caption: Mechanisms of action for this compound and Vancomycin against S. aureus.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the antimicrobial efficacy of compounds like this compound and vancomycin.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of natural products.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation & Reading P1 Prepare stock solution of This compound in DMSO P2 Prepare serial two-fold dilutions of this compound in a 96-well plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) P1->P2 P4 Dilute inoculum to achieve a final concentration of approx. 5 x 10^5 CFU/mL in each well P2->P4 P3 Prepare S. aureus inoculum and adjust to 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL) P3->P4 I1 Inoculate the 96-well plate with the prepared S. aureus suspension I2 Include growth control (no compound) and sterility control (no bacteria) wells I1->I2 I3 Incubate at 35-37°C for 16-20 hours I2->I3 I4 Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth I3->I4

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well is typically 100 µL.

  • Preparation of Inoculum: S. aureus is grown on an appropriate agar (B569324) medium. A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed as a subsequent step to the MIC assay to determine the bactericidal activity of the compound.

MBC_Workflow cluster_subculture Subculturing cluster_incubation_read Incubation & Reading S1 Select wells from the MIC plate showing no visible growth (at and above the MIC) S2 Aliquots (e.g., 10 µL) from these wells are plated onto a suitable agar medium (e.g., Tryptic Soy Agar) S1->S2 IR1 Incubate the agar plates at 35-37°C for 18-24 hours IR2 Count the number of colonies on each plate IR1->IR2 IR3 The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum IR2->IR3

Caption: Workflow for the determination of Minimum Bactericidal Concentration (MBC).

Detailed Steps:

  • Subculturing: Following the determination of the MIC, an aliquot (typically 10 µL) from each well of the microtiter plate that shows no visible growth is subcultured onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum. This is determined by counting the number of colonies on the agar plates.

Conclusion

Vancomycin remains a critical therapeutic option for serious S. aureus infections, with a well-characterized mechanism of action targeting cell wall synthesis. This compound presents an interesting alternative with a distinct mechanism involving the disruption of the bacterial cell membrane. While preliminary data on this compound's bactericidal activity are promising, further research is imperative to establish its quantitative efficacy (MIC and MBC values) against a range of clinical S. aureus isolates, including MRSA, VISA, and VRSA. A comprehensive understanding of its potency, spectrum of activity, and potential for resistance development will be crucial in determining its future role in the antimicrobial armamentarium. This guide serves as a foundational resource for researchers to design and interpret future studies aimed at elucidating the full therapeutic potential of this compound.

References

Validating the Membrane Disruption Mechanism of Kuwanon B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Kuwanon B, a prenylated flavonoid isolated from the root bark of Morus alba, has shown promise as an antibacterial agent. Preliminary studies suggest that this compound exerts its bactericidal effects by rapidly disrupting the integrity of bacterial cell membranes. This guide provides a comparative analysis of this compound's membrane disruption mechanism against other known membrane-active agents, supported by experimental data and detailed protocols to facilitate further research and validation.

Executive Summary

This guide compares the membrane disruption capabilities of this compound with three well-characterized membrane-active antimicrobials: the lipopeptide Polymyxin B, and the antimicrobial peptides Nisin and Melittin (B549807). While direct quantitative data for this compound's effect on membrane potential and permeability is not yet publicly available, this guide utilizes data from the closely related compound Kuwanon G, also isolated from Morus alba, as a proxy. The available data suggests that Kuwanons, like other membrane-active agents, induce bacterial cell death by compromising the essential barrier function of the cell membrane. This guide presents a framework for validating this mechanism through established experimental protocols.

Comparative Analysis of Membrane Disruption

To provide a quantitative comparison, we have summarized the Minimum Inhibitory Concentrations (MIC) and available data on membrane permeabilization and depolarization for Kuwanon G and the selected alternative agents against Staphylococcus aureus, a common Gram-positive pathogen.

AgentTarget OrganismMIC (µg/mL)Membrane Permeabilization (% PI Positive Cells)Membrane Depolarization
Kuwanon G MRSA6.25 - 12.5[1][2]Data not availableDisrupts proton motive force[3]
Polymyxin B S. aureus>128[4][5]Data not available for S. aureusCauses membrane depolarization[4]
Nisin S. aureus6.4 - 12.8[6]19.0% (at MIC)[7]Induces rapid depolarization
Melittin MRSA0.78 - 3.13[8]82.4% (at 1x MIC)[9]Causes significant depolarization

Note: The data for this compound's direct effect on membrane potential and permeability is not yet published. The information for Kuwanon G is used as a surrogate due to its structural similarity and common origin. Polymyxin B is generally less effective against Gram-positive bacteria like S. aureus.

Visualizing the Mechanism: A Proposed Model

The following diagram illustrates the proposed mechanism of action for membrane-disrupting agents like this compound, leading to bacterial cell death.

cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane Interaction Membrane Interaction This compound->Membrane Interaction Binding Pore Formation / Disruption Pore Formation / Disruption Membrane Interaction->Pore Formation / Disruption Insertion & Aggregation Ion Leakage Ion Leakage Pore Formation / Disruption->Ion Leakage Depolarization Depolarization Ion Leakage->Depolarization Loss of PMF Loss of PMF Depolarization->Loss of PMF Dissipation of Proton Motive Force Cell Death Cell Death Loss of PMF->Cell Death

Caption: Proposed mechanism of membrane disruption by this compound.

Experimental Protocols for Validation

To validate the membrane disruption mechanism of this compound, the following established experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for S. aureus) in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Membrane Depolarization Assay using DiSC3(5)

Objective: To measure changes in bacterial cytoplasmic membrane potential upon treatment with this compound.

Protocol:

  • Grow bacteria to the mid-logarithmic phase and resuspend in a suitable buffer (e.g., HEPES buffer with glucose).

  • Add the voltage-sensitive fluorescent dye DiSC3(5) to the bacterial suspension and incubate to allow the dye to accumulate in polarized membranes, leading to fluorescence quenching.

  • Add different concentrations of this compound to the bacterial suspension.

  • Measure the fluorescence intensity over time using a fluorometer.

  • An increase in fluorescence indicates the release of the dye from the depolarized membrane.

  • Use a known membrane-depolarizing agent (e.g., gramicidin) as a positive control.

Bacterial_Culture Bacterial Culture (Mid-log phase) Centrifuge_Wash Centrifuge & Wash Bacterial_Culture->Centrifuge_Wash Resuspend Resuspend in Buffer Centrifuge_Wash->Resuspend Add_DiSC3 Add DiSC3(5) Dye (Incubate) Resuspend->Add_DiSC3 Add_KuwanonB Add this compound Add_DiSC3->Add_KuwanonB Measure_Fluorescence Measure Fluorescence (Time-course) Add_KuwanonB->Measure_Fluorescence Analyze_Data Analyze Data (Depolarization) Measure_Fluorescence->Analyze_Data

Caption: Workflow for the DiSC3(5) membrane depolarization assay.

Membrane Permeabilization Assay using Propidium (B1200493) Iodide (PI)

Objective: To assess the integrity of the bacterial cell membrane by measuring the uptake of the fluorescent dye propidium iodide.

Protocol:

  • Prepare a bacterial suspension as described for the depolarization assay.

  • Add different concentrations of this compound to the bacterial suspension and incubate for a defined period.

  • Add propidium iodide (PI) to the suspension. PI can only enter cells with compromised membranes.

  • Measure the fluorescence intensity using a fluorometer or flow cytometer.

  • An increase in fluorescence corresponds to an increase in membrane permeability.

  • Use a known membrane-permeabilizing agent (e.g., melittin or lysostaphin) as a positive control and untreated cells as a negative control.

Bacterial_Suspension Bacterial Suspension Add_KuwanonB_Incubate Add this compound & Incubate Bacterial_Suspension->Add_KuwanonB_Incubate Add_PI Add Propidium Iodide Add_KuwanonB_Incubate->Add_PI Measure_Fluorescence_FC Measure Fluorescence (Fluorometer/Flow Cytometer) Add_PI->Measure_Fluorescence_FC Analyze_Permeability Analyze Data (Permeabilization) Measure_Fluorescence_FC->Analyze_Permeability

References

In Vivo Efficacy of Kuwanon Flavonoids in Murine Infection Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While in vivo efficacy data for Kuwanon B in murine infection models is not currently available in the scientific literature, this guide provides a comprehensive overview of the antibacterial activity of closely related Kuwanon compounds. The focus is on the in vivo efficacy of Kuwanon G in a murine model of Methicillin-Resistant Staphylococcus aureus (MRSA) skin infection, alongside a comparative summary of the in vitro activity of various Kuwanon compounds, including this compound, against clinically relevant bacterial strains. This guide aims to provide objective data and detailed experimental protocols to support further research and development of this promising class of natural products.

In Vitro Antibacterial Activity of Kuwanon Compounds

Kuwanon flavonoids, isolated from the root bark of Morus alba (white mulberry), have demonstrated significant in vitro antibacterial activity against a range of pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus and oral pathogens.

Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various Kuwanon compounds against S. aureus, including MRSA strains. These values represent the lowest concentration of the compound that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (MBC).

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
This compound Staphylococcus aureus-Concentration-dependent bactericidal activity[1]
Kuwanon G Streptococcus mutans8.020.0[2][3]
Kuwanon G MRSA (ATCC 33591)3.13 - 12.50-[4]
Kuwanon G MRSA (clinical isolates)3.13 - 12.50-[4]
Kuwanon E MRSA2 - 84 - 16
Kuwanon U MRSA2 - 84 - 16
Kuwanon T MRSA2 - 84 - 16
Kuwanon C MRSA2 - 84 - 16
Morusin MRSA2 - 84 - 16
Kuwanon H MRSA2 - 44 - 8
Albafuran C MRSA4 - 88 - 32

In Vivo Efficacy of Kuwanon G in a Murine MRSA Skin Infection Model

One study has reported the successful use of Kuwanon G in promoting wound healing in a mouse model of MRSA skin infection. While specific quantitative data on bacterial load reduction from this particular study is limited in the provided abstracts, a comparison can be drawn with standard-of-care treatments used in similar models.

Comparative In Vivo Efficacy Against MRSA Skin Infection

The following table presents data on the reduction of bacterial load in a murine skin wound infection model treated with various topical agents. This provides a benchmark for the potential efficacy of Kuwanon G.

TreatmentDuration of TreatmentMean Log10 CFU Reduction (compared to control)Reference
Topical Fusidic Acid (2%) 3 days2.9
Topical Fusidic Acid (2%) 6 days4.2
Topical Mupirocin (2%) 3 days2.0
Topical Mupirocin (2%) 6 days5.1
Topical Retapamulin (1%) 3 days2.5
Topical Retapamulin (1%) 6 days5.0
Systemic Vancomycin (B549263) (50-200 mg/kg/day) 6 daysNo significant effect
Systemic Linezolid (50-100 mg/kg/day) 6 days1.6

Experimental Protocols

In Vitro Susceptibility Testing: MIC and MBC Assays

A standardized broth microdilution method is used to determine the MIC and MBC of Kuwanon compounds.

1. Preparation of Reagents and Inoculum:

  • Kuwanon Stock Solution: Dissolve the Kuwanon compound in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1 mg/mL.

  • Bacterial Culture: Culture the desired bacterial strain (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • Bacterial Inoculum: Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

2. Broth Microdilution Assay:

  • Add 100 µL of broth to each well of a 96-well microtiter plate.

  • Add 100 µL of the Kuwanon stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • The final concentrations of the Kuwanon compound will typically range over several dilutions.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).

3. Incubation and MIC Determination:

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the Kuwanon compound that completely inhibits visible bacterial growth.

4. MBC Determination:

  • From the wells showing no visible growth, take a 10 µL aliquot and plate it onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 24-48 hours.

  • The MBC is the lowest concentration that shows no bacterial growth on the agar plates, indicating a bactericidal effect.

In Vivo Murine MRSA Skin Infection Model

This protocol describes a common method for establishing a skin infection in mice to evaluate the efficacy of topical treatments.

1. Animals:

  • Use specific-pathogen-free mice (e.g., BALB/c or SKH1 hairless mice), typically 6-8 weeks old.

2. Preparation of MRSA Inoculum:

  • Grow an MRSA strain (e.g., USA300) in Tryptic Soy Broth (TSB) overnight at 37°C.

  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to a concentration of approximately 1 x 10^8 CFU/mL.

3. Wound Creation and Infection:

  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Shave the dorsal area of the mouse.

  • Create a superficial or full-thickness wound using a biopsy punch (e.g., 4-6 mm diameter).

  • Inoculate the wound with a specific volume of the MRSA suspension (e.g., 10-20 µL, containing 1 x 10^6 to 1 x 10^7 CFU).

4. Treatment:

  • Initiate treatment at a specified time post-infection (e.g., 4 hours for acute infection or 24 hours for an established biofilm model).

  • Apply the topical formulation (e.g., Kuwanon G in a suitable vehicle or a control/comparator antibiotic) to the wound site. Treatment is typically applied once or twice daily for a period of 3 to 7 days.

5. Evaluation of Efficacy:

  • Bacterial Load: At the end of the treatment period, euthanize the mice and excise the wounded skin tissue. Homogenize the tissue in sterile PBS and perform serial dilutions for CFU counting on selective agar plates. Efficacy is determined by the reduction in CFU in treated groups compared to a vehicle control group.

  • Wound Healing: Monitor the wound area daily by taking photographs and measuring the wound size. The rate of wound closure is a measure of healing.

  • Histopathology: Collect wounded tissue for histological analysis to assess inflammation, tissue damage, and bacterial colonization.

Proposed Mechanism of Action and Signaling Pathway

The primary antibacterial mechanism of Kuwanon compounds is believed to be the disruption of the bacterial cell membrane. This leads to a loss of membrane integrity, dissipation of the proton motive force, and ultimately, cell death.

Kuwanon_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Kuwanon Kuwanon Membrane Phospholipid Bilayer Kuwanon->Membrane Binds to and inserts into membrane Disruption Membrane Disruption Membrane->Disruption Causes structural damage Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Proposed mechanism of action of Kuwanon compounds against bacterial cells.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for determining in vitro antibacterial activity and for conducting an in vivo murine skin infection study.

MIC_MBC_Workflow Start Start Prepare_Reagents Prepare Kuwanon Stock and Bacterial Inoculum Start->Prepare_Reagents Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prepare_Reagents->Serial_Dilution Inoculate Inoculate Wells with Bacteria Serial_Dilution->Inoculate Incubate_24h Incubate at 37°C for 24h Inoculate->Incubate_24h Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_24h->Read_MIC Plate_for_MBC Plate Aliquots from Clear Wells onto Agar Read_MIC->Plate_for_MBC Incubate_48h Incubate Agar Plates at 37°C for 48h Plate_for_MBC->Incubate_48h Read_MBC Read MBC (Lowest concentration with no growth on agar) Incubate_48h->Read_MBC End End Read_MBC->End

Workflow for determining MIC and MBC of Kuwanon compounds.

In_Vivo_Workflow Start Start Prepare_Inoculum Prepare MRSA Inoculum Start->Prepare_Inoculum Anesthetize Anesthetize Mice Prepare_Inoculum->Anesthetize Wound Create Dorsal Skin Wound Anesthetize->Wound Infect Inoculate Wound with MRSA Wound->Infect Treat Apply Topical Treatment (Kuwanon G, Control, or Vehicle) Infect->Treat Monitor Monitor Wound Healing and Animal Health Daily Treat->Monitor Euthanize Euthanize and Excise Wounded Tissue Monitor->Euthanize Analyze Analyze Bacterial Load (CFU) and Histopathology Euthanize->Analyze End End Analyze->End

Workflow for in vivo evaluation in a murine MRSA skin infection model.

References

A Comparative Guide to Kuwanon B and Other Bioactive Flavonoids from Morus alba

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Kuwanon B and other prominent flavonoids isolated from Morus alba (White Mulberry). The following sections present quantitative data from experimental studies on their anticancer, anti-inflammatory, and antioxidant properties. Detailed methodologies for key experiments are provided to support the reproducibility of the findings. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action.

Comparative Analysis of Bioactivities

Morus alba is a rich source of prenylated flavonoids, which have garnered significant interest for their diverse pharmacological effects. While numerous flavonoids have been isolated and characterized from this plant, this guide focuses on a comparative evaluation of this compound against other well-studied flavonoids from the same species, such as Kuwanon G, Morusin, and Sanggenon A.

It is important to note that while extensive research is available for many Morus alba flavonoids, specific experimental data for this compound in anticancer, anti-inflammatory, and antioxidant assays is limited in the currently available scientific literature. The data presented for other flavonoids can serve as a benchmark for future investigations into the therapeutic potential of this compound.

Anticancer Activity

The cytotoxic effects of various Morus alba flavonoids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Flavonoids from Morus alba against Various Human Cancer Cell Lines

FlavonoidHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)HL-60 (Leukemia)
This compound Data not availableData not availableData not availableData not availableData not available
Kuwanon G ----4.7[1]
Morusin 0.64----
Sanggenon C ----1.7
Kuwanon E ----4.0

Note: A lower IC₅₀ value indicates greater potency. Dashes indicate that data was not found for that specific combination.

Anti-inflammatory Activity

Flavonoids from Morus alba have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of key signaling pathways such as NF-κB.

Table 2: Comparative Anti-inflammatory Activity of Flavonoids from Morus alba

FlavonoidAssayCell LineIC₅₀ (µM)
This compound NO Production Inhibition-Data not available
Kuwanon T NO Production InhibitionBV2, RAW264.7Significant inhibition
Sanggenon A NO Production InhibitionBV2, RAW264.7Significant inhibition
Kuwanon G NO Production InhibitionRAW264.717.80 ± 0.50
Morusin NO Production InhibitionRAW264.79.87 ± 0.59

Note: Data for Kuwanon T and Sanggenon A was reported as significant inhibition without specific IC₅₀ values in the sourced literature.[2][3]

Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential, contributing to their protective effects against oxidative stress-related diseases. This is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).

Table 3: Comparative Antioxidant Activity of Flavonoids from Morus alba

FlavonoidDPPH Radical Scavenging (IC₅₀)ABTS Radical Scavenging (IC₅₀)FRAP Assay
This compound Data not availableData not availableData not available
Kuwanon G Data not availableReported radical scavenging activityReported radical scavenging activity
Kuwanon H Data not availableReported radical scavenging activityReported radical scavenging activity

Note: While the antioxidant activity of Kuwanon G and H has been reported, specific IC₅₀ values from these assays were not available in the reviewed sources.

Signaling Pathways

Several flavonoids from Morus alba exert their biological effects by modulating intracellular signaling pathways. The NF-κB and Nrf2/HO-1 pathways are critical regulators of inflammation and oxidative stress, respectively, and are common targets of these compounds.

NF-kappaB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB IkB_P p-IκB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome Ub Flavonoids Kuwanon T, Sanggenon A (Morus alba Flavonoids) Flavonoids->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Nrf2-HO-1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Flavonoids Kuwanon T, Sanggenon A (Morus alba Flavonoids) Flavonoids->Keap1 Inhibition ARE ARE Nrf2_nuc->ARE Genes Antioxidant Gene Expression (HO-1) ARE->Genes MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with flavonoids at various concentrations A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate for 3-4 hours C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability and IC50 values F->G

References

Unlocking Potent Antibacterial Synergy: A Comparative Guide to Kuwanon B and its Analogs in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antibacterial strategies to combat rising antibiotic resistance is a paramount challenge. This guide provides a comprehensive comparison of the synergistic antibacterial effects of Kuwanon B and its closely related analog, Kuwanon G, when combined with conventional antibiotics. While direct experimental data on the synergistic properties of this compound remains limited, extensive research on Kuwanon G offers valuable insights into the potential of this class of prenylated flavonoids to enhance the efficacy of existing antimicrobial agents.

Recent studies have highlighted the standalone antibacterial activity of this compound against Gram-positive bacteria, with a proposed mechanism of action involving the disruption of bacterial membrane integrity.[1] This mechanism is a key factor in the observed synergistic effects of the closely related compound, Kuwanon G, with a range of antibiotics.[2][3] This guide will leverage the available data for Kuwanon G to illustrate the potential synergistic activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.

Quantitative Analysis of Synergistic Activity

The synergistic potential of Kuwanon G with various antibiotics has been demonstrated through checkerboard assays, with the Fractional Inhibitory Concentration Index (FICI) serving as a key quantitative measure of synergy. An FICI of ≤ 0.5 is indicative of a synergistic interaction. The following table summarizes the synergistic effects of Kuwanon G in combination with different antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) and other staphylococcal species. The data showcases a significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotics when used in combination with Kuwanon G.[2][3]

AntibioticBacterial StrainMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic in Combination with Kuwanon G (µg/mL)Fold Reduction in MICFractional Inhibitory Concentration Index (FICI)
OxacillinMRSA ATCC 4330064164≤ 0.5
GentamicinMRSA ATCC 43300256328≤ 0.5
CiprofloxacinMRSA ATCC 4330032132≤ 0.5
TetracyclineMRSA ATCC 433001644≤ 0.5
OxacillinMSSA ATCC 6538--4-8≤ 0.5
GentamicinS. epidermidis ATCC 12228--4-8≤ 0.5
CiprofloxacinMSSA ATCC 6538--4-8≤ 0.5
CiprofloxacinS. epidermidis ATCC 12228--4-8≤ 0.5

Note: Some data points from the source material did not specify the exact MIC values but indicated the fold reduction and synergistic FICI.[2]

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols for the key assays are provided below.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.[4][5][6]

  • Preparation of Reagents:

    • Prepare stock solutions of this compound (or G) and the selected antibiotic in an appropriate solvent.

    • Prepare a two-fold serial dilution of both this compound (or G) and the antibiotic in a 96-well microtiter plate. The dilutions for the antibiotic are typically made along the x-axis, and for this compound (or G) along the y-axis.

  • Inoculum Preparation:

    • Culture the target bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Add the prepared bacterial inoculum to all wells of the microtiter plate containing the serially diluted compounds.

    • Include appropriate controls: wells with only the bacterial inoculum (growth control), wells with each compound alone, and wells with the medium alone (sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each compound alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of this compound/G = (MIC of this compound/G in combination) / (MIC of this compound/G alone)

      • FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of this compound/G + FIC of Antibiotic.

    • Interpret the FICI value: ≤ 0.5 indicates synergy; >0.5 to 1 indicates an additive effect; >1 to 4 indicates indifference; and >4 indicates antagonism.[2]

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (this compound & Antibiotic) Serial_Dilutions Create 2-fold Serial Dilutions in 96-well Plate Stock_Solutions->Serial_Dilutions Inoculation Inoculate Plate with Bacteria Serial_Dilutions->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Determine MICs (Visual Inspection) Incubation->Read_MIC Calculate_FIC Calculate Fractional Inhibitory Concentrations (FICs) Read_MIC->Calculate_FIC Calculate_FICI Calculate FIC Index (FICI) Calculate_FIC->Calculate_FICI Interpret_Results Interpret FICI for Synergy, Additivity, or Antagonism Calculate_FICI->Interpret_Results

Checkerboard Assay Workflow for Synergy Testing.
Time-Kill Curve Assay Protocol

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[7][8][9][10]

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a starting concentration of approximately 1 x 10^6 CFU/mL in a suitable broth medium.

  • Exposure to Antimicrobial Agents:

    • Add this compound (or G) and/or the antibiotic to the bacterial suspension at specific concentrations (e.g., at their individual MICs, or at synergistic concentrations identified from the checkerboard assay).

    • Include a growth control (no antimicrobial agent).

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each suspension.

    • Perform serial dilutions of the aliquots and plate them on agar (B569324) plates.

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log10 CFU/mL against time for each combination.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. A bactericidal effect is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Proposed Mechanism of Synergistic Action

The synergistic effect of Kuwanon G, and likely this compound, is attributed to its ability to disrupt the bacterial cell membrane.[2] This disruption increases the permeability of the membrane, allowing for enhanced penetration of the partner antibiotic into the bacterial cell. This leads to a higher intracellular concentration of the antibiotic, thereby potentiating its antibacterial effect, especially against resistant strains that may have mechanisms to limit antibiotic uptake.

Synergistic_Mechanism cluster_cell Bacterial Cell Cell_Membrane Cell Membrane Antibiotic Antibiotic Cell_Membrane->Antibiotic Increased Permeability Intracellular_Target Intracellular Target (e.g., Ribosomes, DNA) Bacterial_Death Bacterial Cell Death Intracellular_Target->Bacterial_Death Inhibition of Cellular Processes Kuwanon_B This compound Kuwanon_B->Cell_Membrane Disrupts Integrity Antibiotic->Intracellular_Target Enhanced Uptake

Proposed Mechanism of this compound's Synergistic Action.

Conclusion and Future Directions

The available evidence for Kuwanon G strongly suggests that this compound holds significant promise as a synergistic agent in combination with conventional antibiotics. The ability to disrupt the bacterial cell membrane appears to be a key mechanism for overcoming resistance and enhancing the efficacy of other drugs.

For researchers and drug development professionals, these findings provide a strong rationale for further investigation into this compound. Future studies should focus on:

  • Directly evaluating the synergistic effects of this compound with a broad range of antibiotics against clinically relevant bacterial strains using checkerboard and time-kill assays.

  • Elucidating the precise molecular interactions between this compound and the bacterial membrane.

  • Conducting in vivo studies to validate the efficacy and safety of this compound-antibiotic combinations in animal models of infection.

By systematically exploring the synergistic potential of this compound, the scientific community can move closer to developing novel and effective combination therapies to address the urgent threat of antibiotic resistance.

References

Comparative Analysis of Kuwanon B's Antibacterial Spectrum Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antibacterial potential of Kuwanon B, benchmarked against established antibiotics. This guide synthesizes available preclinical data on its efficacy, mechanism of action, and provides detailed experimental protocols for further investigation.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. This compound, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a promising natural product with potential antibacterial properties. This guide provides a detailed comparison of the antibacterial spectrum of this compound against clinically relevant bacteria, primarily focusing on Gram-positive pathogens. Due to the limited availability of extensive clinical isolate data for this compound, this guide also incorporates data from its closely related analogue, Kuwanon G, to provide a broader perspective on the potential efficacy of this class of compounds.

Data Presentation: Antibacterial Activity of this compound and Comparators

While specific minimum inhibitory concentration (MIC) data for this compound against a wide array of clinical isolates remains limited in publicly available literature, preliminary studies indicate its activity against Gram-positive bacteria, particularly Staphylococcus aureus.[1] To provide a comparative framework, the following table summarizes the MIC values for the related compound, Kuwanon G, and two frontline antibiotics, Vancomycin and Linezolid, against common Gram-positive clinical isolates.

Compound/AntibioticOrganismIsolate TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Kuwanon G Staphylococcus aureus (MRSA)Clinical Isolates6.25 - 12.5--
Kuwanon G Staphylococcus aureus (MSSA & MRSA)Clinical Isolates2 - 8--
Vancomycin Staphylococcus aureusClinical Isolates0.5 - 211
Vancomycin Staphylococcus aureus (MRSA)Clinical Isolates0.48 - 7.81.953.9
Linezolid Staphylococcus aureus (MRSA)Clinical Isolates-24
Linezolid Enterococcus faecalisClinical Isolates-8-
Kuwanon G Streptococcus mutans-8.0--
Kuwanon G Streptococcus sobrinus----
Kuwanon G Streptococcus sanguis----
Kuwanon G Porpyromonas gingivalis----

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data for Kuwanon G is included as a proxy for the potential activity of this compound. Further studies are required to establish the specific MIC values for this compound against these and other clinical isolates.

Mechanism of Action

Preliminary studies suggest that the primary antibacterial mechanism of this compound involves the disruption of the bacterial cell membrane's integrity.[1] This is a common mechanism for many flavonoids, which can lead to the leakage of cellular contents and ultimately, cell death. The prenyl group attached to the flavonoid core of this compound is thought to enhance its interaction with the lipid bilayer of the bacterial membrane.

The closely related Kuwanon G has been shown to cause significant morphological damage to the cell wall and condensation of the cytoplasm in bacteria such as Streptococcus mutans.[2] This suggests that compounds in the Kuwanon family may exert their antibacterial effects through a multi-target action on the bacterial cell envelope.

Experimental Protocols

To facilitate further research and standardized comparison, the following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol: Broth Microdilution MIC Assay

1. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator

2. Preparation of this compound Stock Solution:

  • Dissolve this compound in DMSO to a concentration of 1 mg/mL.

  • Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay.

3. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate, select 3-5 colonies of the clinical isolate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Assay Procedure:

  • Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Add 50 µL of the highest concentration of this compound (in CAMHB) to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Add 50 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (wells with bacteria and CAMHB, but no this compound) and a negative control (wells with CAMHB only).

  • Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_kuwanon Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_kuwanon->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action Pathway

mechanism_of_action cluster_cell Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm kuwanon_b This compound interaction Interaction with Lipid Bilayer kuwanon_b->interaction disruption Membrane Disruption & Increased Permeability interaction->disruption disruption->membrane leakage Leakage of Cellular Contents (Ions, ATP, etc.) disruption->leakage leakage->cytoplasm death Cell Death leakage->death

Caption: Proposed mechanism of this compound via bacterial membrane disruption.

Conclusion

This compound, and its related compounds like Kuwanon G, represent a promising class of natural products with antibacterial activity against clinically important Gram-positive bacteria. The available data suggests that their mechanism of action involves the disruption of the bacterial cell envelope. However, to fully realize their therapeutic potential, further research is critically needed to:

  • Establish a comprehensive antibacterial spectrum of this compound against a wider range of clinical isolates, including both Gram-positive and Gram-negative bacteria.

  • Elucidate the precise molecular targets and signaling pathways involved in its antibacterial action.

  • Conduct in vivo studies to evaluate its efficacy and safety in animal models of infection.

The experimental protocols and comparative data provided in this guide aim to serve as a valuable resource for the scientific community to advance the investigation of this compound as a potential novel antibacterial agent.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in silico analysis of the binding affinities and inhibitory potential of Kuwanon B and its structural analogues reveals significant interactions with the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2), suggesting a promising avenue for the development of novel anti-inflammatory agents.

This guide provides a comparative overview of the molecular docking studies of this compound and related compounds, focusing on their interaction with COX-2, a key target in inflammation and pain pathways. The data presented herein is compiled from peer-reviewed research and offers insights for researchers, scientists, and professionals in drug development.

Data Presentation: A Comparative Analysis

The following table summarizes the available quantitative data for this compound and its related compounds, primarily focusing on their inhibitory activity and binding affinity towards COX-2. The binding energies reflect the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger affinity.

CompoundTarget ProteinBinding Energy (kcal/mol)IC50 (µM) for COX-2 Inhibition
Kuwanon A COX-2-7.044[1][2]14[2]
IFNB1-8.3[3]-
This compound COX-2Not explicitly reported28[2]
Kuwanon C COX-2Not explicitly reported42[2]
IFNB1-7.7[3]-
Kuwanon E COX-2Not explicitly reported34[2]
Kuwanon H COX-2-8.863[1]7[2]
Celecoxib (Control) COX-2->6.3 (Selectivity Index)[2]

Experimental Protocols: Unveiling the Methodology

The in silico molecular docking studies for Kuwanon derivatives were conducted using established computational protocols, primarily employing AutoDock Vina for the docking simulations. The general workflow and key steps are outlined below.

Ligand and Protein Preparation
  • Ligand Preparation: The three-dimensional (3D) structures of this compound and its related compounds (Kuwanon A, C, E, H) were obtained from chemical databases such as PubChem. The structures were then prepared for docking by adding polar hydrogens, assigning Gasteiger charges, and defining rotatable bonds using software like AutoDock Tools.

  • Protein Preparation: The 3D crystal structure of the target protein, Cyclooxygenase-2 (COX-2), was retrieved from the Protein Data Bank (PDB). The protein structure was prepared by removing water molecules and any co-crystallized ligands. Polar hydrogens and Kollman charges were added to the protein structure. The active site for docking was defined based on the binding site of known inhibitors or through computational prediction tools.

Molecular Docking Simulation
  • Grid Box Generation: A grid box was generated around the defined active site of the COX-2 protein. The size and center of the grid box were set to encompass the entire binding pocket, allowing the ligand to move freely within this space during the simulation.

  • Docking Algorithm: The molecular docking was performed using the Lamarckian Genetic Algorithm in AutoDock Vina. This algorithm explores various conformations and orientations of the ligand within the protein's active site to find the most favorable binding pose.

  • Analysis of Docking Results: The results of the docking simulation were analyzed based on the binding energy (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses. The pose with the lowest binding energy was considered the most stable and likely binding mode.

Visualization and Interaction Analysis

The interactions between the Kuwanon derivatives and the amino acid residues in the active site of COX-2 were visualized using molecular graphics software such as PyMOL or Discovery Studio. This analysis helps to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. Research indicates that all the studied Kuwanon derivatives bind to the gate of the COX active site.[1][2][4][5]

Mandatory Visualization

The following diagrams illustrate the key processes and relationships in a comparative molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound & Analogs) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (COX-2) protein_prep->grid_gen docking_sim Molecular Docking (AutoDock Vina) grid_gen->docking_sim results_analysis Binding Energy & Pose Analysis docking_sim->results_analysis interaction_analysis Interaction Visualization (Hydrogen Bonds, etc.) results_analysis->interaction_analysis

Caption: General workflow for a comparative molecular docking study.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Kuwanon_B This compound & Related Compounds Kuwanon_B->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by Kuwanon compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Kuwanon B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Kuwanon B, a bioactive flavonoid compound, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal guidelines for this compound are not extensively documented, a comprehensive procedure can be established by adhering to general principles of chemical waste management and considering the compound's properties as a flavonoid. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound waste.

Immediate Action: Due to the lack of specific hazardous waste classification for this compound, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service before proceeding with any disposal method.[1] Do not discharge this compound or its derivatives into the sewer system or dispose of them in regular laboratory trash without explicit approval from EHS.[1]

I. Prudent Handling and Storage Before Disposal

Proper handling and storage are the foundational steps in a safe disposal workflow. Before initiating any disposal procedure, familiarize yourself with the following recommendations:

  • Handling Precautions: When handling this compound, it is crucial to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should also be prevented. It is recommended to work in a well-ventilated area and use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental release, avoid dust formation and prevent the substance from entering drains.

  • Storage of this compound Stock: For long-term storage, this compound powder should be kept under appropriate conditions as specified by the supplier, which may include refrigeration or freezing. Solutions of this compound may be unstable and should be prepared fresh. If stock solutions must be prepared in advance, store them in tightly sealed vials at low temperatures and protected from light.

II. Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the recommended procedure for the disposal of solid this compound waste, contaminated labware, and liquid solutions.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and contaminated items such as weighing paper, pipette tips, and gloves in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS office.

  • Sharps: Dispose of chemically contaminated broken glass and pipette tips in labeled puncture-resistant containers.[3]

2. Containerization:

  • Use containers that are chemically compatible with this compound and any solvents used.[4]

  • Ensure containers are in good condition, free from damage or deterioration, and have secure, leak-proof closures.[4]

  • Ideally, the original container should be used for waste if it is intact and can be securely sealed.[5]

3. Labeling of Waste Containers:

All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound".[2]

  • The approximate concentration and quantity of the waste.[2]

  • The date the waste was first added to the container.[2]

  • The name of the principal investigator or laboratory contact.[2]

4. Storage of Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][5][6]

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[2][4]

  • Ensure that incompatible wastes are segregated to prevent accidental reactions.[2][5] For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds.[5]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2]

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.[2][6] Hazardous chemicals must never be poured down the drain as a method of disposal.[6]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the handling and storage of hazardous chemical waste.

ParameterGuideline
Maximum Hazardous Waste in SAA A maximum of 55 gallons of hazardous waste may be stored in any Satellite Accumulation Area.[6]
Maximum Acutely Toxic Waste in SAA For acutely toxic chemical waste (P-listed), a maximum of one quart of liquid or one kilogram of solid may be accumulated at a time.[6]
Waste Storage Time Limit in SAA Hazardous waste containers may be stored in an SAA for up to 12 months from the date waste was first added, as long as accumulation limits are not exceeded.[6] Some regulations for academic labs may specify a maximum of six months.[4]
Container Removal from SAA Full containers must be removed from the SAA within three calendar days.[5]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, the disposal procedures outlined above are applicable to waste generated from various laboratory applications of this compound, including in vitro and in vivo studies. The key principle is to treat all materials that have come into contact with this compound as potentially hazardous waste and dispose of them according to the established institutional and regulatory guidelines.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Kuwanon_B_Disposal_Workflow cluster_0 1. Waste Generation & Segregation cluster_1 2. Containerization cluster_2 3. Storage cluster_3 4. Final Disposal Solid_Waste Solid Waste (Unused powder, contaminated gloves, etc.) Solid_Container Labeled, Leak-Proof Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions containing this compound) Liquid_Container Labeled, Leak-Proof Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Pipettes, glassware) Sharps_Container Labeled, Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container SAA Designated Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS_Pickup Arrange Pickup with Environmental Health & Safety (EHS) SAA->EHS_Pickup When full or time limit reached Final_Disposal Proper Off-Site Disposal EHS_Pickup->Final_Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Kuwanon B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent bioactive compounds like Kuwanon B. This flavone (B191248) derivative, isolated from the root bark of the mulberry tree, requires careful handling to minimize exposure and ensure safe disposal.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is critical to minimize exposure. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles that provide a snug fit are essential to prevent any contact with the eyes. In situations where there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Given that the specific permeability of this compound is unknown, consider double-gloving as an additional precaution.

  • Respiratory Protection: When handling this compound in its powdered form or if there is a possibility of aerosolization, a respirator is recommended. The appropriate type of respirator should be determined by a thorough risk assessment of the specific laboratory procedure.

  • Protective Clothing: A laboratory coat or a chemical-resistant apron or coverall should be worn to protect the skin. Ensure that the clothing provides full coverage.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Quantitative Data Summary

Due to the limited availability of specific toxicological and physical data for this compound, the following table provides general safety information based on recommendations for handling flavonoids and other potent chemical compounds. A conservative approach to safety is strongly advised.

ParameterValue/RecommendationNotes and Citations
Chemical Class FlavoneThis compound is a flavone derivative.[1]
Appearance Solid (presumed)Based on the typical characteristics of similar compounds.
Occupational Exposure Limit (OEL) Data Not AvailableFor potent compounds with no specific data, a conservative OEL should be assumed. It is recommended to handle this compound in a containment system (e.g., fume hood).
Primary Hazards Potential for skin, eye, and respiratory irritation.Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[2]
Storage Temperature -20°C for long-term storageBased on storage recommendations for similar flavonoids.[2]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: All work with this compound, especially when handling the solid compound, should be conducted in a designated area such as a chemical fume hood or a glove box to minimize the risk of inhalation.

  • Weighing: When weighing this compound powder, use a containment balance or perform the task within a ventilated enclosure to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.

Step-by-Step Disposal Plan:

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[2]

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and any contaminated disposable items (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container.

  • Containerization and Labeling:

    • Use containers that are in good condition and can be securely sealed.

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s).

  • Storage of Waste:

    • Store sealed hazardous waste containers in a designated and secure area, away from incompatible materials.

    • This area should be well-ventilated and have secondary containment.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Visualizing the Workflow for Safe Handling of this compound

To provide a clear, at-a-glance understanding of the necessary procedures, the following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Receive this compound storage Store at -20°C start->storage ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if powder) storage->ppe prep Prepare for Experiment (in Fume Hood) weighing Weighing (in Ventilated Enclosure) prep->weighing ppe->prep solution Solution Preparation weighing->solution experiment Conduct Experiment solution->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_solid Segregate Solid Waste (Contaminated PPE, etc.) experiment->waste_solid waste_liquid Segregate Liquid Waste (Solutions) experiment->waste_liquid end End of Process decontaminate->end containerize Containerize & Label Hazardous Waste waste_solid->containerize waste_liquid->containerize dispose Arrange for EHS Pickup and Disposal containerize->dispose dispose->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.